Product packaging for Isoquinolin-7-amine(Cat. No.:CAS No. 23707-37-1)

Isoquinolin-7-amine

Cat. No.: B1315814
CAS No.: 23707-37-1
M. Wt: 144.17 g/mol
InChI Key: DRGUQIQEUWFBDE-UHFFFAOYSA-N
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Description

Isoquinolin-7-amine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B1315814 Isoquinolin-7-amine CAS No. 23707-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUQIQEUWFBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562696
Record name Isoquinolin-7-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23707-37-1
Record name Isoquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isoquinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to this compound, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the nitration of isoquinoline to form 7-nitroisoquinoline, followed by the reduction of the nitro group to the corresponding amine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The most common and efficient is achieved through a two-step process:

  • Nitration of Isoquinoline: Isoquinoline is nitrated to introduce a nitro group onto the aromatic ring. While nitration can occur at various positions, specific reaction conditions can favor the formation of 7-nitroisoquinoline.

  • Reduction of 7-Nitroisoquinoline: The nitro group of 7-nitroisoquinoline is then reduced to an amine group to yield the final product, this compound.

Below is a diagram illustrating this synthetic pathway.

Synthesis_Pathway Isoquinoline Isoquinoline Nitroisoquinoline 7-Nitroisoquinoline Isoquinoline->Nitroisoquinoline Nitration Amino_product This compound Nitroisoquinoline->Amino_product Reduction

Caption: General synthetic pathway for this compound.

Experimental Protocols

Synthesis of 7-Nitroisoquinoline

The synthesis of 7-nitroisoquinoline is a critical precursor step. Achieving regioselective nitration at the 7-position is key and typically involves controlled reaction conditions.[1]

Reaction:

Nitration_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product Isoquinoline Isoquinoline Nitrating_mixture HNO₃ / H₂SO₄ Isoquinoline->Nitrating_mixture Nitration Nitroisoquinoline 7-Nitroisoquinoline Nitrating_mixture->Nitroisoquinoline

Caption: Nitration of Isoquinoline to 7-Nitroisoquinoline.

Experimental Procedure:

While specific industrial processes are often proprietary, a general and effective laboratory-scale synthesis can be performed as follows.[1]

  • In a flask equipped with a stirrer and a dropping funnel, carefully add isoquinoline to a cooled mixture of concentrated sulfuric acid.

  • Maintain the temperature while slowly adding a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid).[1] Precise temperature control is crucial to ensure the selective formation of the 7-nitro isomer.[1]

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Upon completion, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

  • The crude product is then washed and can be further purified by recrystallization to obtain high-purity 7-nitroisoquinoline.[1]

Synthesis of this compound (Reduction of 7-Nitroisoquinoline)

The final step in the synthesis is the reduction of the nitro group of 7-nitroisoquinoline to an amine. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in the presence of a strong acid.[2]

Reaction:

Reduction_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Nitroisoquinoline 7-Nitroisoquinoline Reducing_agents SnCl₂·2H₂O / HCl Nitroisoquinoline->Reducing_agents Reduction Amino_product This compound Reducing_agents->Amino_product

Caption: Reduction of 7-Nitroisoquinoline to this compound.

Experimental Procedure:

The following protocol is adapted from a literature procedure for the reduction of a similar nitro-dihydroisoquinoline derivative.[2]

  • Dissolve 7-nitroisoquinoline in ethanol in a round-bottom flask.

  • To this solution, add tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Heat the reaction mixture with stirring for a period of time (e.g., 2 hours at 60 °C).[2]

  • After the reaction is complete, pour the mixture onto crushed ice.

  • Basify the aqueous phase with a chilled aqueous sodium hydroxide solution.

  • Extract the product with an organic solvent, such as chloroform.[2]

  • The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the key quantitative data for the .

StepReactantReagentsProductYieldPurityReference
1. Nitration IsoquinolineHNO₃ / H₂SO₄7-NitroisoquinolineVaries>97% (typical)[1]
2. Reduction 7-NitroisoquinolineSnCl₂·2H₂O / HClThis compoundNot specifiedNot specified[2]

Note: Yields for the nitration step can vary depending on the specific reaction conditions and the formation of other nitro isomers. The purity of commercially available 7-nitroisoquinoline is typically high.[1] The yield for the reduction step, while not explicitly stated for 7-nitroisoquinoline in the provided reference, is generally high for this type of transformation.

Logical Workflow for Synthesis and Purification

The overall workflow from starting materials to the purified final product is depicted below.

Experimental_Workflow cluster_nitration Nitration Step cluster_reduction Reduction Step Nitration_Reaction Nitration of Isoquinoline Nitration_Workup Workup & Isolation Nitration_Reaction->Nitration_Workup Nitration_Purification Purification (Recrystallization) Nitration_Workup->Nitration_Purification Reduction_Reaction Reduction of 7-Nitroisoquinoline Nitration_Purification->Reduction_Reaction Intermediate Reduction_Workup Workup & Extraction Reduction_Reaction->Reduction_Workup Reduction_Purification Purification (e.g., Chromatography) Reduction_Workup->Reduction_Purification Final_Product This compound Reduction_Purification->Final_Product Final Product

Caption: Overall experimental workflow for the .

Conclusion

The is a well-established process that is crucial for the development of new pharmaceuticals and functional materials. The two-step route involving nitration of isoquinoline followed by reduction of the resulting 7-nitroisoquinoline is a reliable and commonly used method. By carefully controlling the reaction conditions, particularly during the nitration step, researchers can achieve good yields and high purity of the desired product. The experimental protocols and data presented in this guide provide a solid foundation for the successful in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isoquinolin-7-amine, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzene and pyridine ring system with an amino functional group, serves as a foundational element for a wide range of biologically active molecules.[1] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of this compound. It includes detailed experimental protocols for its synthesis and characterization, and explores its relevance in biological signaling pathways, offering valuable insights for professionals engaged in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound (also known as 7-aminoisoquinoline) is a structural isomer of quinoline, consisting of a benzene ring fused to a pyridine ring at the β and γ positions.[2] The nitrogen atom is located at position 2 of the bicyclic system. The molecule's aromaticity and the presence of a lone pair of electrons on the sp² hybridized nitrogen atom contribute to its basic character.[2] The amino group at the C-7 position significantly influences the molecule's electronic properties and potential for hydrogen bonding.

The core properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈N₂ [3]
Molecular Weight 144.17 g/mol [3][4]
IUPAC Name This compound [3]
CAS Number 23707-37-1 [3]
Canonical SMILES C1=CC(=CC2=C1C=CN=C2)N [3]
InChI Key DRGUQIQEUWFBDE-UHFFFAOYSA-N [3]
Appearance Solid (inferred) [5]

| pKa (weak base) | 5.14 (for parent isoquinoline) |[6] |

Table 2: Computed Molecular Descriptors

Property Value Source
XLogP3 1.6 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 2 [3]
Rotatable Bond Count 0 [3]
Exact Mass 144.068748264 Da [3]
Polar Surface Area 38.9 Ų [3]

| Covalently-Bonded Unit Count | 1 |[3] |

Synthesis and Characterization Protocols

The synthesis of substituted isoquinolines can be achieved through various established methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions.[7][8] A plausible route for synthesizing this compound involves the construction of the isoquinoline core followed by functional group manipulations.

Below is a diagram illustrating a generalized synthetic workflow.

G start_mat Substituted Phenylethylamine intermediate1 Acylated Intermediate (Amide) start_mat->intermediate1 Acylation intermediate2 3,4-Dihydroisoquinoline Derivative intermediate1->intermediate2 Cyclization (e.g., Bischler-Napieralski) intermediate3 Substituted Isoquinoline intermediate2->intermediate3 Dehydrogenation (Aromatization) final_product This compound intermediate3->final_product Amination / Functional Group Interconversion

Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline

This protocol, adapted from a literature procedure, describes the reduction of a nitro-substituted precursor to an amine, a key step in forming aminoisoquinoline derivatives.[9]

Methodology:

  • Reaction Setup: Dissolve the starting material, 1-methyl-7-nitro-3,4-dihydroisoquinoline (0.500 g, 2.65 mmol), in ethanol (50 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (2.72 g, 4 equivalents) and concentrated hydrochloric acid (32%, 5 mL) to the solution.

  • Reaction Conditions: Stir the mixture at 60 °C for two hours.

  • Workup (Quenching): Pour the reaction mixture onto crushed ice (30 g).

  • Extraction (1): Wash the aqueous mixture with chloroform (2 x 20 mL) to remove non-basic impurities.

  • Basification: Basify the remaining aqueous phase with a chilled aqueous sodium hydroxide solution (4 M).

  • Extraction (2): Extract the basified aqueous phase with chloroform (2 x 20 mL).

  • Isolation: Remove the solvent from the combined organic extracts under reduced pressure to afford the desired amine product.[9]

Experimental Protocol: Melting Point Determination

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard and reliable technique.[5]

Methodology:

  • Sample Preparation: Pack a small amount of finely powdered this compound into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Procedure: Place the capillary tube containing the sample into the heating block of the apparatus.

  • Heating: Heat the sample at a steady rate, typically increasing by 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[5]

Spectroscopic Data

Table 3: Predicted Spectroscopic Characteristics for this compound

Technique Expected Observations
¹H NMR Signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the bicyclic ring system. A broad singlet corresponding to the -NH₂ protons.
¹³C NMR Signals in the aromatic region (δ 110-155 ppm) for the nine carbon atoms of the isoquinoline core. The carbon attached to the amino group (C7) will be shifted upfield due to its electron-donating effect.[3][11]
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=N and C=C stretching vibrations for the aromatic rings (around 1500-1650 cm⁻¹).

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass of the compound (144.0687 Da). Fragmentation patterns would be characteristic of the stable isoquinoline ring.[12][13] |

Biological Activity and Signaling Pathways

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural alkaloids like berberine and papaverine, which exhibit a wide range of biological activities.[1][6] Derivatives of isoquinoline are known to possess anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][14][15]

One of the key mechanisms of action for some bioactive isoquinolines is the modulation of critical cellular signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.

The diagram below illustrates a generalized mechanism by which an isoquinoline derivative might inhibit the NF-κB signaling pathway.

Caption: Generalized inhibition of the NF-κB signaling pathway by an isoquinoline derivative.

The potential for this compound and its derivatives to act as inhibitors of kinases (such as IKK) or to intercalate with DNA makes this scaffold a highly attractive starting point for the development of novel therapeutic agents.[5][16]

Conclusion

This compound is a structurally important molecule with a rich chemical profile. Its bicyclic aromatic core, combined with a reactive amino group, provides a versatile platform for synthetic modification. Understanding its fundamental structure, physicochemical properties, and spectroscopic signatures is critical for its application in drug design and materials science. The established biological relevance of the broader isoquinoline family underscores the potential of this compound as a key building block for the discovery of new therapeutic agents targeting a range of human diseases.

References

An In-depth Technical Guide to Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinolin-7-amine, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document collates available data on its chemical and physical properties, synthesis, and biological activities, with a focus on its potential applications in drug discovery and development.

Core Concepts

This compound belongs to the isoquinoline family, a class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The isoquinoline scaffold is a key structural motif in many natural products and synthetic drugs. The presence and position of the amino group on the isoquinoline ring, as in this compound, can significantly influence its biological activity.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from data on the parent isoquinoline molecule and related derivatives. Isoquinoline is a colorless, hygroscopic liquid with a penetrating odor, and it is a weak base.[1]

PropertyValueSource
Molecular Formula C₉H₈N₂[2]
Molecular Weight 144.17 g/mol [2]
CAS Number 23707-37-1[2]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents and dilute acidsInferred from isoquinoline[1]
pKa 5.14 (for the parent isoquinoline)[1]

Synthesis of this compound and Derivatives

The synthesis of this compound is not extensively detailed in the readily available literature. However, general methods for the synthesis of isoquinoline derivatives can be adapted. Common synthetic routes to the isoquinoline core include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[3]

A more specific protocol for a derivative, 7-Amino-1-methyl-3,4-dihydroisoquinoline, has been described and can serve as a template for synthetic strategies targeting the 7-aminoisoquinoline scaffold.

Experimental Protocol: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline

This method involves the reduction of a nitro precursor to the corresponding amine.

Materials:

  • 7-Nitro-1-methyl-3,4-dihydroisoquinoline

  • Ethanol

  • Tin(II) chloride dihydrate

  • Hydrochloric acid (32%)

  • Crushed ice

  • Chloroform

  • Aqueous sodium hydroxide (4 M)

Procedure:

  • Dissolve 7-Nitro-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (4 equivalents) and hydrochloric acid to the solution.

  • Stir the reaction mixture at 60 °C for two hours.

  • Pour the reaction mixture onto crushed ice and wash with chloroform.

  • Basify the aqueous phase with chilled aqueous sodium hydroxide.

  • Extract the aqueous phase with chloroform.

  • The combined organic extracts will contain the desired 7-Amino-1-methyl-3,4-dihydroisoquinoline.[3]

The following diagram illustrates a generalized workflow for the synthesis of a 7-aminoisoquinoline derivative.

G start 7-Nitro-1-methyl-3,4-dihydroisoquinoline step1 Dissolve in Ethanol start->step1 step2 Add SnCl2·2H2O and HCl step1->step2 step3 Heat at 60°C step2->step3 step4 Quench with ice, wash with Chloroform step3->step4 step5 Basify with NaOH step4->step5 step6 Extract with Chloroform step5->step6 end_product 7-Amino-1-methyl-3,4-dihydroisoquinoline step6->end_product

Synthesis of a 7-aminoisoquinoline derivative.

Biological Activity and Potential Applications

While direct and extensive biological data for this compound is scarce, the broader isoquinoline class of molecules exhibits a wide range of pharmacological activities. Derivatives of isoquinoline have shown promise as anticancer, antibacterial, and kinase-inhibiting agents.

Kinase Inhibition

Isoquinoline derivatives have been investigated as inhibitors of various kinases. For instance, 6-substituted isoquinolin-1-amine derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-I).[4] ROCK is a serine/threonine kinase that plays a crucial role in cell adhesion, motility, and contraction, making it a target for various diseases, including cancer and cardiovascular disorders.

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins.

G cluster_0 Normal Kinase Activity drug Isoquinoline Derivative (e.g., ROCK Inhibitor) kinase Kinase (e.g., ROCK) drug->kinase Inhibition phos_substrate Phosphorylated Substrate kinase->phos_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Cellular Response phos_substrate->cellular_response

General mechanism of kinase inhibition.
Opioid Receptor Modulation

A closely related derivative, 2-(isoquinolin-7-yl)ethanamine, has been shown to interact with opioid receptors. This suggests that this compound itself could be a scaffold for developing modulators of the opioid system.

ReceptorKi (nM)Activity Profile
µ-Opioid720 ± 55Partial Agonist
δ-Opioid310 ± 28Weak Antagonist
κ-Opioid2450 ± 210-
Data for 2-(isoquinolin-7-yl)ethanamine[5]
Monoamine Oxidase Inhibition

The same derivative, 2-(isoquinolin-7-yl)ethanamine, also exhibits inhibitory activity against Monoamine Oxidase A (MAO-A) with a Ki of approximately 7 µM.[5] MAO-A is an enzyme involved in the breakdown of neurotransmitters like serotonin and norepinephrine, and its inhibition can have antidepressant effects.

Antibacterial and Anticancer Potential

Various isoquinoline derivatives have demonstrated antibacterial and anticancer properties. For example, certain tricyclic isoquinoline derivatives have shown activity against Gram-positive bacteria, including Staphylococcus aureus.[3] Additionally, some 3-aminoisoquinolin-1(2H)-one derivatives have been evaluated as potential anticancer agents.

Future Directions

This compound represents an under-explored molecule with significant potential for drug discovery. The available data on its derivatives suggest that it could serve as a valuable scaffold for the development of novel therapeutics targeting a range of diseases. Future research should focus on:

  • Developing efficient and scalable synthetic routes to this compound to enable further investigation.

  • Conducting comprehensive biological screening to identify its primary molecular targets.

  • Performing structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific targets.

  • Investigating its mechanism of action in relevant cellular and in vivo models.

This technical guide provides a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the quest for new and effective medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of Aminoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group to this heterocyclic system creates aminoisoquinolines, a class of compounds with significant therapeutic potential. Their utility spans various targets, including but not limited to, inhibitors of poly(ADP-ribose) polymerase (PARP), kinases, and various receptors.[1][2] The physicochemical properties of these molecules, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles.[3] Understanding and optimizing these properties is a cornerstone of modern drug discovery and development. This guide provides a comprehensive overview of the core physicochemical properties of aminoisoquinolines, details the experimental protocols for their determination, and illustrates their relevance in biological systems.

Core Physicochemical Properties

The position of the amino substituent on the isoquinoline ring significantly influences the electronic distribution and intermolecular interactions, thereby governing the molecule's physicochemical characteristics. These properties are not static and are highly dependent on the specific isomer.

Acidity and Basicity (pKa)

The pKa value reflects the ionization state of a molecule at a given pH. For aminoisoquinolines, the basicity of the amino group and the ring nitrogen is a key factor in their interaction with biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of the parent isoquinoline is 5.14.[4] The addition of an electron-donating amino group generally increases the basicity. For instance, 1-aminoisoquinoline has a pKa of 7.62, indicating it is a stronger base than isoquinoline.[5] In contrast, 3-aminoisoquinoline is a considerably weaker base than 1-aminoisoquinoline.[6] This difference is attributed to the varied contribution of resonance structures.[6]

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to plasma proteins.[3] A balanced logP is often crucial for oral bioavailability and reaching intracellular targets. According to Lipinski's "rule of five," a successful drug candidate should ideally have a logP value not greater than 5.[7][8] For non-ionizable compounds, logP is constant, while for ionizable molecules like aminoisoquinolines, the distribution coefficient (logD) is pH-dependent and more physiologically relevant.[7][8]

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[9] Poor solubility can lead to low bioavailability and challenges in developing intravenous formulations.[10] The solubility of aminoisoquinolines is influenced by factors such as their crystal lattice energy (reflected in the melting point) and their ability to form hydrogen bonds with water.[9] For example, 5-aminoisoquinoline is reported to be water-soluble, a beneficial property for a pharmacological tool.[1] The solubility of aminoquinolines, a related class, is known to be pH-dependent, with increased solubility in acidic conditions due to the protonation of the amine group.[11]

Melting Point (MP)

The melting point is an indicator of the purity and the strength of the crystal lattice of a compound. A higher melting point generally suggests stronger intermolecular forces, which can correlate with lower solubility.

Data Presentation: Physicochemical Properties of Aminoisoquinoline Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaPredicted logPSolubility
Isoquinoline (Parent)119-65-3C₉H₇N129.1626-28[4]5.14[4]2.14[12]Low solubility in water[13]
1-Aminoisoquinoline1532-84-9C₉H₈N₂144.17122-124[5][14]7.62[5]--
3-Aminoisoquinoline25475-67-6C₉H₈N₂144.17174-178[15]---
5-Aminoisoquinoline1125-60-6C₉H₈N₂144.17128[16][17]-1.4[16]1.4 µg/mL (at pH 7.4)[16]
6-Aminoisoquinoline23687-26-5C₉H₈N₂144.17--1.6[18]-
8-Aminoisoquinoline23687-27-6C₉H₈N₂144.17155-157[19]6.20 (Predicted)[19]--

Experimental Protocols

Accurate determination of physicochemical properties is essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Standardized protocols ensure data reproducibility and reliability.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[20][21]

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[22][23]

  • Solution Preparation:

    • Prepare a 0.1 M solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).[22][23]

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[22][23]

    • Dissolve the aminoisoquinoline sample to prepare a solution of approximately 1 mM.[22][23] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[20][22]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel equipped with a magnetic stirrer.[22][23]

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the measurement.[22]

    • Make the solution acidic (pH 1.8-2.0) with the 0.1 M HCl.[22][23]

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[22]

    • Continuously monitor and record the pH after each addition, allowing the reading to stabilize.[22][23]

    • Continue the titration until the pH reaches approximately 12-12.5.[22][23]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve.[21]

    • Perform a minimum of three titrations for each compound to ensure reliability and calculate the average pKa and standard deviation.[22]

Determination of logP/logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[7][8][24]

Methodology:

  • Phase Preparation:

    • Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4).[7]

    • Saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate.[7] This ensures thermodynamic equilibrium.

  • Sample Preparation:

    • Prepare a stock solution of the aminoisoquinoline compound in a suitable solvent like DMSO (e.g., 10 mM).[7][8]

  • Partitioning:

    • Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer phases.

    • Shake the mixture vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning between the two phases.[25]

    • Allow the mixture to stand undisturbed overnight (approx. 16 hours) for complete phase separation.[25] Emulsion formation can be a challenge, especially for highly lipophilic compounds.[25]

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the aminoisoquinoline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[24][26]

  • Calculation:

    • The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Determination of Kinetic Solubility

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess how quickly a compound precipitates from a solution when diluted from a DMSO stock.[9][10]

Methodology (Direct UV Assay):

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 20 mM).[27]

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[28]

    • Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentration.[28] The final DMSO concentration is typically kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation and Mixing:

    • Thoroughly mix the contents of the plate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[28]

  • Separation and Measurement:

    • Filter the solution to remove any undissolved precipitate.[28]

    • Measure the UV absorbance of the filtrate in a UV-transparent plate using a spectrophotometer at the compound's λmax.[28]

  • Quantification:

    • Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution.[29]

Mandatory Visualizations

Biological Context: PARP Inhibition Signaling Pathway

Many aminoisoquinoline derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][30] In cancer cells with defects in homologous recombination repair (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality and targeted cell death.[31][32]

Caption: PARP inhibition by aminoisoquinolines in HR-deficient cells.

Experimental Workflow: Physicochemical Profiling

A logical workflow is crucial for the efficient characterization of novel aminoisoquinoline derivatives in a drug discovery setting. This process involves sequential assessment of key properties to inform decisions on which compounds to advance.

Physicochemical_Workflow cluster_synthesis Compound Synthesis cluster_primary_screening Primary Physicochemical Screening cluster_decision1 Go/No-Go Decision cluster_secondary_screening Secondary Characterization cluster_final Final Assessment Start New Aminoisoquinoline Derivative Synthesized Solubility Kinetic Solubility Assay Start->Solubility LogD LogD Screen (e.g., HPLC) Solubility->LogD Decision1 Properties Acceptable? LogD->Decision1 pKa Potentiometric pKa Determination Decision1->pKa Yes Stop Discard or Redesign Decision1->Stop No ThermoSolicity ThermoSolicity pKa->ThermoSolicity ThermoSol Thermodynamic Solubility LogP Shake-Flask logP ThermoSol->LogP End Advance to In Vitro ADME LogP->End

Caption: Workflow for physicochemical characterization of aminoisoquinolines.

References

An In-depth Technical Guide to Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23707-37-1

This technical guide provides a comprehensive overview of isoquinolin-7-amine, a significant heterocyclic aromatic compound. The isoquinoline scaffold is a prominent motif in a wide array of natural products and synthetic compounds that exhibit important biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with this compound and its derivatives.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, including its computed physicochemical properties and characteristic spectral information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂PubChem[2]
Molecular Weight 144.17 g/mol PubChem[2]
CAS Number 23707-37-1PubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Exact Mass 144.068748264 DaPubChem[2]
Topological Polar Surface Area 38.9 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted Wavenumber/Chemical ShiftDescription
Infrared (IR) Spectroscopy 3300 - 3500 cm⁻¹ (sharp)N-H stretch of the primary amine.[1]
1620 - 1650 cm⁻¹C=N stretch within the pyridine ring.[1]
1450 - 1600 cm⁻¹C=C stretch of the aromatic rings.[1]
¹H NMR Spectroscopy ~2.3-3.0 ppmProtons on carbons adjacent to the amine group may be deshielded.[3]
~0.5-5.0 ppmHydrogens attached to the amine nitrogen.[3]
¹³C NMR Spectroscopy 10 - 65 ppmCarbons directly attached to the nitrogen atom.[3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A common strategy for synthesizing substituted isoquinolines involves the Bischler–Napieralski or a similar cyclization reaction.[4][5] A potential route to this compound could start from a suitably substituted phenethylamine derivative.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Cyclization cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Aromatization cluster_intermediate3 Intermediate 3 cluster_reaction4 Step 4: Reduction cluster_product Final Product 3-Nitrophenethylamine 3-Nitrophenethylamine Acylation Acylation 3-Nitrophenethylamine->Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride) Acylating_Agent->Acylation N_Acyl_Nitrophenethylamine N-(3-Nitrophenethyl)acetamide Acylation->N_Acyl_Nitrophenethylamine Cyclization Bischler-Napieralski Reaction N_Acyl_Nitrophenethylamine->Cyclization Dihydroisoquinoline 7-Nitro-3,4-dihydroisoquinoline Derivative Cyclization->Dihydroisoquinoline Aromatization Dehydrogenation Dihydroisoquinoline->Aromatization Nitroisoquinoline 7-Nitroisoquinoline Aromatization->Nitroisoquinoline Reduction Reduction of Nitro Group Nitroisoquinoline->Reduction Isoquinolin_7_amine This compound Reduction->Isoquinolin_7_amine

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a 7-Substituted Isoquinoline Derivative

The following protocol is adapted from a literature procedure for the synthesis of 7-amino-1-methyl-3,4-dihydroisoquinoline and can be modified for the synthesis of this compound.[4]

Materials:

  • 7-Nitro-1-methyl-3,4-dihydroisoquinoline (or a similar precursor)

  • Ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed ice

  • Chloroform

  • Aqueous Sodium Hydroxide (NaOH), 4M

Procedure:

  • Dissolve the 7-nitro-isoquinoline precursor in ethanol in a round-bottom flask.[4]

  • To this solution, add tin(II) chloride dihydrate and concentrated hydrochloric acid.[4]

  • Stir the reaction mixture at 60 °C for two hours.[4]

  • Pour the reaction mixture onto crushed ice and wash with chloroform.[4]

  • Basify the aqueous phase with a chilled aqueous solution of sodium hydroxide.[4]

  • Extract the product with chloroform.[4]

  • Combine the organic extracts, wash with water and brine, and then dry over an anhydrous salt (e.g., potassium carbonate).[4]

  • Remove the solvent under reduced pressure to obtain the crude amine product.[4]

  • Further purification can be achieved through column chromatography.

Biological Activity and Potential Applications

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]

Anticancer Potential

Derivatives of 3-aminoisoquinolin-1(2H)-one have shown inhibitory activity against various cancer cell lines.[1][8] The mechanism of action for related compounds often involves the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases or the PI3K/Akt pathway.[1][9]

dot

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK MAPK Ras->MAPK Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Inhibitor This compound Analog Inhibitor->RTK

Caption: Potential inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

Certain isoquinoline derivatives have demonstrated antibacterial properties against Gram-positive pathogens.[4] The planar and highly conjugated structure of isoquinoline-based compounds may interfere with bacterial cell wall synthesis.[4]

Other Potential Applications

Isoquinoline derivatives are also explored for their use as:

  • Fluorescent sensors and probes in biological imaging.[6][10]

  • Corrosion inhibitors.[6]

  • Components in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[6]

  • Antiviral and antiprotozoal agents.[9][11]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of isoquinoline derivatives.

Cytotoxicity Screening (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[12]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Isoquinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.[12]

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

  • Prepare serial dilutions of the isoquinoline derivative in culture medium and add to the wells.[12]

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.[12]

  • Shake the plate gently to ensure complete dissolution.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Experimental_Workflow Start Start Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Mechanistic_Studies Mechanistic Studies (e.g., Western Blot for Caspases, Bcl-2, etc.) Apoptosis_Assay->Mechanistic_Studies Cell_Cycle_Analysis->Mechanistic_Studies End End Mechanistic_Studies->End

References

An In-depth Technical Guide to Isoquinolin-7-amine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-amine, a key heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry. Its structure, a fusion of a benzene and a pyridine ring with an amino group at the 7-position, provides a versatile platform for the development of novel therapeutic agents. The isoquinoline core is a common motif in a wide array of natural products and synthetic molecules with significant biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its burgeoning role in drug discovery, with a particular focus on its potential in oncology.

IUPAC Name: this compound

Synonyms: 7-Aminoisoquinoline, 7-ISOQUINOLINAMINE, Isoquinolin-7-ylamine

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug design and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₉H₈N₂PubChem CID: 14660277
Molecular Weight 144.17 g/mol PubChem CID: 14660277
CAS Number 23707-37-1PubChem CID: 14660277
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP 1.6PubChem CID: 14660277
Hydrogen Bond Donors 1PubChem CID: 14660277
Hydrogen Bond Acceptors 2PubChem CID: 14660277
Rotatable Bond Count 0PubChem CID: 14660277

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of 7-nitroisoquinoline. The following protocol is a representative example of this transformation.

Experimental Protocol: Synthesis of 7-Aminoisoquinoline from 7-Nitroisoquinoline

Materials:

  • 7-Nitroisoquinoline

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware and equipment for hydrogenation

Procedure:

  • A solution of 7-nitroisoquinoline (200 mg, 1.15 mmol) in methanol (40 mL) is prepared.

  • To a suspension of 10% Pd/C (100 mg) in methanol (20 mL), the solution of 7-nitroisoquinoline is added.

  • The reaction system is degassed and then charged with hydrogen gas.

  • The reaction mixture is stirred at room temperature for 24.5 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is crude 7-aminoisoquinoline (150 mg, 90% yield), which can be used in subsequent reactions without further purification.

Biological Activities and Therapeutic Potential

The isoquinoline scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Derivatives of this compound, particularly 7-aminoisoquinoline-5,8-quinones, have shown promising anti-tumour effects on cancer cells. The cytotoxic activity of these compounds is often linked to their redox properties and lipophilicity. The following table summarizes the in vitro anticancer activity of various isoquinoline derivatives, highlighting the potential of this chemical class.

CompoundCancer Cell LineIC₅₀ (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast)More potent than chloroquineBiopharmaceutics & Drug Disposition, 2007
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)More potent than chloroquineBiopharmaceutics & Drug Disposition, 2007
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one NCI-60 panelAverage lgGI₅₀ = -5.18French-Ukrainian Journal of Chemistry, 2016
7-Iodo- and 7-bromo-4-aminoquinolines P. falciparum (Chloroquine-resistant)3-12 nMJournal of Medicinal Chemistry, 1998

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for this compound itself is not extensively characterized, the anticancer effects of related isoquinoline derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cancer progression. One such critical pathway is the AMPK/mTOR signaling cascade .

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can inhibit the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. Some novel isoquinoline-based compounds have been identified as AMPK activators, leading to the inhibition of mTORC1 signaling. This mechanism provides a promising avenue for the development of anticancer therapeutics.

AMPK_mTOR_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth AMPK AMPK AMPK->mTORC1 inhibits Isoquinoline_Derivative Isoquinoline Derivative Isoquinoline_Derivative->AMPK activates Apoptosis Apoptosis Isoquinoline_Derivative->Apoptosis induces

Figure 1: A simplified diagram of the AMPK/mTOR signaling pathway and the potential modulatory role of isoquinoline derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, various in vitro assays are employed. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include appropriate controls (untreated cells and vehicle-treated cells).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have demonstrated significant biological activities, and their mechanism of action is beginning to be elucidated, with modulation of key signaling pathways such as the AMPK/mTOR cascade being a notable example. Further research, including detailed structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully exploit the therapeutic potential of this versatile molecule and its analogs in the fight against cancer and other diseases.

Spectroscopic Profile of Isoquinolin-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of Isoquinolin-7-amine. Due to the limited availability of experimentally-derived public data, this report leverages predictive methodologies based on established spectroscopic principles and data from analogous compounds to present an anticipated spectral profile. This includes predicted data for ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed, generalized experimental protocols for obtaining such spectra are also provided. This document aims to serve as a valuable resource for researchers utilizing this compound in drug discovery and other scientific endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 7-Aminoisoquinoline

  • CAS Number: 23707-37-1[1][2][3]

  • Molecular Formula: C₉H₈N₂[1][3]

  • Molecular Weight: 144.17 g/mol [1][3]

  • Appearance: Expected to be a solid at room temperature.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1s1HH-1
~8.4d1HH-3
~7.8d1HH-4
~7.7d1HH-5
~7.5s1HH-8
~7.2dd1HH-6
~4.0-5.0br s2H-NH₂

Solvent: CDCl₃ Disclaimer: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~152.0C-1
~148.0C-7
~143.0C-3
~135.0C-4a
~129.0C-5
~125.0C-8a
~122.0C-4
~118.0C-6
~110.0C-8

Solvent: CDCl₃ Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary.

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric & symmetric)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (scissoring)
1590 - 1450Medium to StrongC=C aromatic ring stretch
1350 - 1250StrongAromatic C-N stretch
900 - 650Strong, BroadN-H wag
850 - 750StrongC-H out-of-plane bend

Sample Preparation: KBr pellet or thin film Disclaimer: This is a predicted spectrum. Actual peak positions and intensities may vary.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
144High[M]⁺ (Molecular Ion)
117Moderate[M - HCN]⁺
116Moderate[M - HCN - H]⁺
89Low[C₇H₅]⁺

Disclaimer: This is a predicted fragmentation pattern. Actual fragments and their relative intensities may vary based on the ionization method and instrument conditions.

Table 5: Predicted UV-Vis Spectral Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~230HighEthanolπ → π* transition
~280MediumEthanolπ → π* transition
~330LowEthanoln → π* transition

Disclaimer: This is a predicted spectrum. Actual absorption maxima and molar absorptivities may vary.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data presented above. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of approximately 220-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J) in Hz.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Pellet press

  • FT-IR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a volatile solvent.

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positive ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

    • Identify the molecular ion peak ([M]⁺) and major fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform serial dilutions to obtain a sample with an absorbance in the optimal range (typically 0.2-0.8 a.u.).

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with a cuvette containing the sample solution.

    • Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Thin Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep UV_Prep Prepare Dilute Solution Sample->UV_Prep NMR NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS UV UV-Vis Spectrophotometer UV_Prep->UV NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance/Absorbance IR->IR_Data MS_Data Mass-to-Charge (m/z) Relative Abundance MS->MS_Data UV_Data Wavelength (nm) Absorbance UV->UV_Data Interpretation Correlate Spectral Data to Molecular Structure NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation UV_Data->Interpretation

References

An In-depth Technical Guide to the Early Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, particularly alkaloids, and synthetic compounds with significant pharmacological activities. The development of synthetic routes to access this important heterocyclic system has been a cornerstone of organic chemistry for over a century. This technical guide provides a detailed overview of the seminal, early methods for the synthesis of isoquinoline derivatives, focusing on the core principles, reaction mechanisms, and practical execution of these foundational reactions.

The Bischler-Napieralski Reaction

First reported in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] The reaction proceeds via an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent.[3] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[4]

The Bischler-Napieralski reaction is particularly effective for aromatic rings bearing electron-donating groups, which facilitate the electrophilic cyclization.[4][5] Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4][5]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction is generally accepted to proceed through one of two pathways, depending on the reaction conditions. Both pathways begin with the activation of the amide carbonyl by the dehydrating agent.

  • Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization followed by elimination to form the dihydroisoquinoline.[2]

  • Mechanism II: Proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular electrophilic attack on the aromatic ring.[2]

// Nodes for reactants and intermediates amide [label="β-Arylethylamide"]; activated_amide [label="Activated Amide\n(Imidoyl Phosphate/Chloride)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; nitrilium [label="Nitrilium Ion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroisoquinoline_cation [label="Cyclized Cation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; dihydroisoquinoline [label="3,4-Dihydroisoquinoline"];

// Edges representing the reaction flow amide -> activated_amide [label="+ POCl₃", fontcolor="#34A853"]; activated_amide -> nitrilium [label="- [OPO₂Cl₂]⁻", fontcolor="#EA4335"]; nitrilium -> dihydroisoquinoline_cation [label="Intramolecular\nElectrophilic\nAromatic Substitution", fontcolor="#4285F4"]; dihydroisoquinoline_cation -> dihydroisoquinoline [label="- H⁺", fontcolor="#EA4335"];

// Styling amide [fontcolor="#202124"]; dihydroisoquinoline [fontcolor="#202124"]; } dot Figure 1: General mechanism of the Bischler-Napieralski reaction.

Quantitative Data

The yield of the Bischler-Napieralski reaction is highly dependent on the substrate and the reaction conditions. The following table summarizes representative yields for the synthesis of various 3,4-dihydroisoquinolines.

Starting β-ArylethylamideDehydrating AgentSolventTemperature (°C)Yield (%)Reference
N-(Phenethyl)acetamidePOCl₃TolueneRefluxModerate[5]
N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileRefluxHigh[6]
N-(Phenethyl)benzamideP₂O₅TolueneRefluxGood[7]
N-(4-Methoxyphenethyl)acetamideTf₂O, 2-chloropyridineCH₂Cl₂0 to RT87[8]
Experimental Protocol

Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Reaction Setup: To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide) is added phosphorus oxychloride (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.

  • Neutralization: The residue is carefully quenched with ice-water and then basified to pH 8-9 with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide.

  • Extraction: The aqueous layer is extracted three times with dichloromethane or chloroform.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

// Nodes for the workflow start [label="Starting Material:\nβ-Arylethylamide"]; dissolve [label="Dissolve in\nAnhydrous Solvent"]; add_reagent [label="Add Dehydrating Agent\n(e.g., POCl₃)"]; reflux [label="Heat to Reflux"]; monitor [label="Monitor by TLC"]; workup [label="Quench and Basify"]; extract [label="Extract with\nOrganic Solvent"]; purify [label="Purify\n(Chromatography/Recrystallization)"]; product [label="Final Product:\n3,4-Dihydroisoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> dissolve; dissolve -> add_reagent; add_reagent -> reflux; reflux -> monitor; monitor -> workup; workup -> extract; extract -> purify; purify -> product; } dot Figure 2: Experimental workflow for the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydroisoquinoline.[9][10] The Pictet-Spengler reaction is a special case of the Mannich reaction and is of great importance in the biosynthesis of many alkaloids.[9]

The reaction is typically carried out in the presence of a protic or Lewis acid.[11] Similar to the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the reaction, often allowing it to proceed under milder conditions.[12]

Reaction Mechanism

The reaction begins with the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Protonation of the Schiff base generates a highly electrophilic iminium ion, which then undergoes intramolecular electrophilic attack by the electron-rich aromatic ring to form a spirocyclic intermediate. Rearomatization through the loss of a proton yields the final tetrahydroisoquinoline product.

// Nodes for reactants and intermediates amine [label="β-Arylethylamine"]; aldehyde [label="Aldehyde/Ketone"]; schiff_base [label="Schiff Base", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; iminium_ion [label="Iminium Ion", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; spirocycle [label="Spirocyclic Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; tetrahydroisoquinoline [label="Tetrahydroisoquinoline"];

// Edges representing the reaction flow amine -> schiff_base [label="+", fontcolor="#202124"]; aldehyde -> schiff_base; schiff_base -> iminium_ion [label="+ H⁺", fontcolor="#34A853"]; iminium_ion -> spirocycle [label="Intramolecular\nElectrophilic\nAromatic Substitution", fontcolor="#4285F4"]; spirocycle -> tetrahydroisoquinoline [label="- H⁺", fontcolor="#EA4335"];

// Styling amine [fontcolor="#202124"]; aldehyde [fontcolor="#202124"]; tetrahydroisoquinoline [fontcolor="#202124"]; } dot Figure 3: General mechanism of the Pictet-Spengler reaction.

Quantitative Data

The Pictet-Spengler reaction is known for its versatility and generally provides good to excellent yields, particularly with activated aromatic systems.

β-ArylethylamineCarbonyl CompoundAcid CatalystSolventTemperatureYield (%)Reference
TryptamineFormaldehydeHClWaterRTHigh[9]
DopamineAcetaldehydeH₂SO₄MethanolRefluxGood[13]
PhenethylamineBenzaldehydeTFACH₂Cl₂RTModerate[9]
2-(3,4-Dimethoxyphenyl)ethylamineGlyoxylic acidFormic AcidWater100 °C85[13]
Experimental Protocol

Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in a mixture of acetic acid and water (1:1).

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and basify with a concentrated aqueous solution of ammonium hydroxide until a precipitate is formed.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the pure 1-methyl-1,2,3,4-tetrahydro-β-carboline.

// Nodes for the workflow start [label="Starting Materials:\nβ-Arylethylamine & Aldehyde/Ketone"]; dissolve [label="Dissolve in\nAcidic Medium"]; react [label="Stir at RT or Heat"]; monitor [label="Monitor by TLC"]; workup [label="Basify to Precipitate"]; isolate [label="Filter and Wash Solid"]; purify [label="Recrystallize"]; product [label="Final Product:\nTetrahydroisoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> dissolve; dissolve -> react; react -> monitor; monitor -> workup; workup -> isolate; isolate -> purify; purify -> product; } dot Figure 4: Experimental workflow for the Pictet-Spengler reaction.

The Pomeranz-Fritsch Reaction

Independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[14][15] The benzalaminoacetal is typically formed in situ from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[16]

The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions, such as concentrated sulfuric acid, and may result in low yields.[16] Consequently, several modifications have been developed to improve the efficiency and substrate scope of this method.

Reaction Mechanism

The reaction proceeds in two main stages. First, the benzaldehyde and 2,2-dialkoxyethylamine condense to form a benzalaminoacetal (a Schiff base). In the presence of a strong acid, the acetal is hydrolyzed, and the resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring to form the isoquinoline nucleus after dehydration.

// Nodes for reactants and intermediates benzaldehyde [label="Benzaldehyde"]; aminoacetal [label="2,2-Dialkoxyethylamine"]; benzalaminoacetal [label="Benzalaminoacetal", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; isoquinoline [label="Isoquinoline"];

// Edges representing the reaction flow benzaldehyde -> benzalaminoacetal [label="+", fontcolor="#202124"]; aminoacetal -> benzalaminoacetal; benzalaminoacetal -> cyclized_intermediate [label="+ H⁺, - ROH", fontcolor="#34A853"]; cyclized_intermediate -> isoquinoline [label="- H⁺, - ROH", fontcolor="#EA4335"];

// Styling benzaldehyde [fontcolor="#202124"]; aminoacetal [fontcolor="#202124"]; isoquinoline [fontcolor="#202124"]; } dot Figure 5: General mechanism of the Pomeranz-Fritsch reaction.

Quantitative Data

The yields of the Pomeranz-Fritsch reaction can be variable and are sensitive to the nature of the substituents on the benzaldehyde and the acid catalyst used.

Benzaldehyde Derivative2,2-DialkoxyethylamineAcid CatalystTemperatureYield (%)Reference
BenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄160 °CLow[14]
3,4-DimethoxybenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄100 °CModerate[16]
4-ChlorobenzaldehydeAminoacetaldehyde diethyl acetalPPA120 °CGood[16]
3,4,5-TrimethoxybenzaldehydeAminoacetaldehyde diethyl acetalMethanesulfonic acidRT52 (two steps)[17]
Experimental Protocol

Synthesis of Isoquinoline

  • Formation of Benzalaminoacetal: Mix benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.0 eq) and stir at room temperature for 1 hour.

  • Cyclization: Slowly add the crude benzalaminoacetal to concentrated sulfuric acid (10 eq) at 0 °C.

  • Reaction: After the addition is complete, the mixture is heated to 160 °C for several hours.

  • Work-up: The reaction mixture is cooled and carefully poured onto crushed ice.

  • Neutralization and Extraction: The aqueous solution is neutralized with a strong base (e.g., NaOH) and extracted with diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent, and the solvent is removed by distillation. The crude product can be further purified by vacuum distillation.

// Nodes for the workflow start [label="Starting Materials:\nBenzaldehyde & Aminoacetal"]; form_acetal [label="Form Benzalaminoacetal"]; add_to_acid [label="Add to Strong Acid"]; heat [label="Heat to High Temperature"]; workup [label="Pour onto Ice and Neutralize"]; extract [label="Extract with Organic Solvent"]; purify [label="Purify by Distillation"]; product [label="Final Product:\nIsoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> form_acetal; form_acetal -> add_to_acid; add_to_acid -> heat; heat -> workup; workup -> extract; extract -> purify; purify -> product; } dot Figure 6: Experimental workflow for the Pomeranz-Fritsch reaction.

The Schlittler-Müller Modification

In 1948, E. Schlittler and J. Müller introduced a valuable modification to the Pomeranz-Fritsch reaction.[17] This variation utilizes a benzylamine and glyoxal hemiacetal as the starting materials, providing a more direct route to C1-substituted isoquinolines.[18] This modification often proceeds under milder conditions and can provide better yields compared to the original Pomeranz-Fritsch synthesis.

Reaction Mechanism

The Schlittler-Müller modification follows a similar mechanistic pathway to the Pomeranz-Fritsch reaction. The benzylamine condenses with the glyoxal hemiacetal to form an intermediate that, under acidic conditions, undergoes intramolecular cyclization and dehydration to afford the isoquinoline product.

// Nodes for reactants and intermediates benzylamine [label="Benzylamine"]; glyoxal_hemiacetal [label="Glyoxal Hemiacetal"]; intermediate [label="Condensation Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; isoquinoline [label="1-Substituted Isoquinoline"];

// Edges representing the reaction flow benzylamine -> intermediate [label="+", fontcolor="#202124"]; glyoxal_hemiacetal -> intermediate; intermediate -> cyclized_intermediate [label="+ H⁺, - H₂O", fontcolor="#34A853"]; cyclized_intermediate -> isoquinoline [label="- H⁺, - ROH", fontcolor="#EA4335"];

// Styling benzylamine [fontcolor="#202124"]; glyoxal_hemiacetal [fontcolor="#202124"]; isoquinoline [fontcolor="#202124"]; } dot Figure 7: General mechanism of the Schlittler-Müller modification.

Quantitative Data

The Schlittler-Müller modification has been shown to be effective for a range of substituted benzylamines, leading to moderate to good yields of the corresponding isoquinolines.

Benzylamine DerivativeGlyoxal AcetalAcid CatalystSolventTemperatureYield (%)Reference
BenzylamineGlyoxal diethyl acetalH₂SO₄DioxaneRefluxModerate[17]
3,4-DimethoxybenzylamineGlyoxal hemiacetalHClEthanolRefluxGood[1]
4-MethoxybenzylamineGlyoxal dimethyl acetalPPA100 °CGood[1]
3,4,5-TrimethoxybenzylamineGlyoxal semiacetalMethanesulfonic acidAcetonitrileReflux39-52[1]
Experimental Protocol

Synthesis of 6,7-Dimethoxyisoquinoline

  • Reaction Setup: A solution of 3,4-dimethoxybenzylamine (1.0 eq) and glyoxal hemiacetal (1.2 eq) in ethanol is prepared.

  • Acidification: Concentrated hydrochloric acid is added dropwise to the solution until it is acidic.

  • Reaction: The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether.

  • Neutralization and Extraction: The aqueous layer is then made basic with a concentrated solution of sodium hydroxide and extracted with chloroform.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to give 6,7-dimethoxyisoquinoline.

// Nodes for the workflow start [label="Starting Materials:\nBenzylamine & Glyoxal Acetal"]; mix_reagents [label="Mix Reagents in Solvent"]; add_acid [label="Add Acid Catalyst"]; reflux [label="Heat to Reflux"]; monitor [label="Monitor by TLC"]; workup [label="Solvent Removal and\nAqueous Work-up"]; extract [label="Basify and Extract"]; purify [label="Purify\n(Chromatography/Recrystallization)"]; product [label="Final Product:\n1-Substituted Isoquinoline", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges representing the workflow start -> mix_reagents; mix_reagents -> add_acid; add_acid -> reflux; reflux -> monitor; monitor -> workup; workup -> extract; extract -> purify; purify -> product; } dot Figure 8: Experimental workflow for the Schlittler-Müller modification.

Conclusion

The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, along with the Schlittler-Müller modification, represent the foundational pillars of isoquinoline synthesis. While numerous modern and often more efficient methods have since been developed, a thorough understanding of these classical transformations remains indispensable for organic chemists. These early synthetic methods not only provide access to a wide range of isoquinoline derivatives but also offer valuable insights into the principles of heterocyclic chemistry and reaction mechanisms. Their enduring legacy continues to inspire the development of novel synthetic strategies for the construction of complex molecules of medicinal and biological importance.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Isoquinolin-7-amine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is presented as a two-step process involving the formation of a nitro-intermediate followed by its reduction. Additionally, an alternative synthetic strategy via a palladium-catalyzed cross-coupling reaction is discussed.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antibacterial, and antiviral properties, make them attractive targets for synthetic chemists.[1][2] this compound, in particular, serves as a key building block for the elaboration of more complex molecules. For instance, 7-aminoisoquinolinequinones have demonstrated cytotoxic activity against cancer cells.[3] This protocol outlines a reliable method for the preparation of this compound.

Experimental Protocols

A plausible and effective synthetic route to this compound involves a two-step sequence:

  • Step 1: Dehydrogenation of 7-nitro-1,2,3,4-tetrahydroisoquinoline to yield 7-nitroisoquinoline.

  • Step 2: Reduction of 7-nitroisoquinoline to the target compound, this compound.

Step 1: Synthesis of 7-Nitroisoquinoline via Dehydrogenation

This protocol is adapted from a similar dehydrogenation of a tetrahydroquinoline.[4] It utilizes 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an effective oxidizing agent to introduce aromaticity.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroisoquinoline

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve 7-nitro-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane.

  • At room temperature, add DDQ (2.0 eq) to the solution in portions over a period of 15 minutes.

  • Stir the reaction mixture vigorously for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone. Wash the filter cake with dichloromethane.

  • Combine the organic filtrates and wash sequentially with 10% aqueous sodium hydroxide solution (2x) and saturated brine (1x).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purify the crude product by stirring with a mixture of petroleum ether and ethyl acetate (e.g., 5:1 v/v) to precipitate the product.

  • Filter the solid, wash with cold petroleum ether, and dry under vacuum to obtain 7-nitroisoquinoline.

Step 2: Synthesis of this compound via Reduction

This protocol for the reduction of the nitro group is adapted from the synthesis of a similar amino-dihydroisoquinoline derivative.[1]

Materials:

  • 7-Nitroisoquinoline

  • Ethanol (EtOH)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric acid (HCl)

  • Crushed ice

  • Chloroform (CHCl₃)

  • 4 M Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve 7-nitroisoquinoline (1.0 eq) in ethanol.

  • To this solution, add tin(II) chloride dihydrate (4.0 eq) followed by the slow addition of concentrated hydrochloric acid.[1]

  • Heat the reaction mixture at 60 °C and stir for 2 hours.[1]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and wash with chloroform (2x).

  • Carefully basify the aqueous phase to a pH > 10 with a chilled 4 M sodium hydroxide solution.

  • Extract the aqueous layer with chloroform (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

StepReactantMW ( g/mol )Molar Eq.ProductMW ( g/mol )Theoretical Yield
17-Nitro-1,2,3,4-tetrahydroisoquinoline178.181.07-Nitroisoquinoline174.16~90%[4]
27-Nitroisoquinoline174.161.0This compound144.17High

Note: The yield for Step 1 is based on a similar reported dehydrogenation reaction. The yield for Step 2 is expected to be high based on typical nitro group reductions.

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative approach to this compound involves a palladium-catalyzed Buchwald-Hartwig amination.[5][6] This method is a powerful tool for forming C-N bonds.

  • Step A: Synthesis of 7-Bromoisoquinoline: This precursor can be synthesized from the corresponding bromobenzaldehyde.[7]

  • Step B: Buchwald-Hartwig Amination: The 7-bromoisoquinoline can then be coupled with an ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or ammonia itself under specific conditions) using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).[8][9]

This route offers an alternative for substrates where the nitration/reduction sequence may be problematic.

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Reduction A 7-Nitro-1,2,3,4- tetrahydroisoquinoline B DDQ, DCM Room Temperature, 1h A->B C 7-Nitroisoquinoline B->C D 7-Nitroisoquinoline E SnCl2·2H2O, HCl Ethanol, 60°C, 2h D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway

While the direct signaling pathway of this compound is not yet elucidated, related compounds like 7-aminoisoquinolinequinones exhibit anticancer activity.[3] Isoquinoline alkaloids are known to interfere with various signaling pathways, such as NF-κB and Toll-like receptor (TLR) pathways.[2][10] The following diagram illustrates a generalized pathway that could be a target for investigation.

Disclaimer: This diagram represents a hypothetical signaling pathway that may be modulated by isoquinoline derivatives and is for illustrative purposes only. The specific interaction of this compound with this pathway has not been experimentally confirmed.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7 MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB NF-κB Release DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription Isoquinolin7amine This compound (Hypothetical) Isoquinolin7amine->IKK Inhibition?

References

The Versatility of Isoquinolin-7-amine in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Isoquinolin-7-amine has emerged as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents across a spectrum of diseases. Its unique structural features allow for diverse chemical modifications, leading to the discovery of potent and selective inhibitors of various biological targets. This application note provides a comprehensive overview of the use of this compound in drug discovery, detailing its applications, synthesis, and the biological evaluation of its derivatives.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, enzymes crucial for cancer cell proliferation and survival. For instance, certain 7-aminoisoquinoline-5,8-quinone derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines.[1][2]

Antibacterial Activity: The isoquinoline core is a known pharmacophore in antibacterial drug discovery.[3] Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial pathogens, including drug-resistant strains. These compounds represent a promising avenue for the development of new antibiotics to combat the growing threat of antimicrobial resistance.[4]

Kinase Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The this compound scaffold provides a valuable starting point for the design of selective kinase inhibitors.

Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair, making them attractive targets for cancer therapy. Certain derivatives, such as 7-azaindenoisoquinolines, which are structurally related to 7-aminoisoquinolines, have been shown to be potent topoisomerase I inhibitors.[7][8]

Quantitative Biological Data

The following tables summarize the biological activity of representative this compound derivatives from the literature.

Table 1: Anticancer Activity of 7-Aminoisoquinoline-5,8-quinone Derivatives [1]

Compound IDModificationMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)MRC-5 IC₅₀ (µM)
1 7-(phenylamino)0.8 ± 0.11.2 ± 0.21.5 ± 0.35.0 ± 0.5
2 7-(4-fluorophenylamino)0.6 ± 0.080.9 ± 0.11.1 ± 0.24.5 ± 0.4
3 7-(4-chlorophenylamino)0.7 ± 0.11.0 ± 0.11.3 ± 0.24.8 ± 0.5
4 7-(4-bromophenylamino)0.5 ± 0.060.8 ± 0.11.0 ± 0.14.2 ± 0.4
5 7-(4-methylphenylamino)1.0 ± 0.21.5 ± 0.31.8 ± 0.46.2 ± 0.6
6 7-(4-methoxyphenylamino)1.2 ± 0.31.8 ± 0.42.1 ± 0.57.5 ± 0.8

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. MRC-5 is a normal human lung fibroblast cell line.

Table 2: Antibacterial Activity of Alkynyl Isoquinoline Derivatives [4]

Compound IDBacterial StrainMIC (µg/mL)
HSN584 Staphylococcus aureus (MRSA)4
HSN584 Enterococcus faecalis (VRE)8
HSN739 Staphylococcus aureus (MRSA)4
HSN739 Enterococcus faecalis (VRE)8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Experimental Protocols

Synthesis of 7-Aminoisoquinoline Derivatives

A general method for the synthesis of 7-aminoisoquinoline involves the reduction of a 7-nitroisoquinoline precursor.

Protocol 1: Synthesis of 7-Amino-1-methyl-3,4-dihydroisoquinoline [3]

  • Dissolve 7-nitro-1-methyl-3,4-dihydroisoquinoline in ethanol.

  • Add tin(II) chloride dihydrate (4 equivalents) and concentrated hydrochloric acid.

  • Stir the reaction mixture at 60°C for two hours.

  • Pour the reaction mixture onto crushed ice and wash with chloroform.

  • Basify the aqueous phase with chilled aqueous sodium hydroxide (4 M).

  • Extract the product with chloroform.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium carbonate.

  • Remove the solvent under reduced pressure to afford the desired 7-amino-1-methyl-3,4-dihydroisoquinoline.

Biological Evaluation Protocols

Protocol 2: MTT Assay for Cytotoxicity [4][9]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the this compound derivative to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay [10][11]

This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable peptide substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay where a labeled antibody specific to the phosphorylated substrate is used.

  • Data Analysis: The decrease in signal compared to a control without the inhibitor is used to calculate the percent inhibition and subsequently the IC₅₀ value.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution) [4][10]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Kinase Signaling Cascades: As potent kinase inhibitors, these compounds can interfere with pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and angiogenesis.[12][13][14][15][16]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth mTOR->Cell Survival, Proliferation, Growth This compound Derivative This compound Derivative This compound Derivative->PI3K This compound Derivative->Akt This compound Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

MAPK_ERK_Pathway Mitogen Mitogen Growth Factor Receptor Growth Factor Receptor Mitogen->Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression (Proliferation, Differentiation) Gene Expression (Proliferation, Differentiation) Transcription Factors->Gene Expression (Proliferation, Differentiation) This compound Derivative This compound Derivative This compound Derivative->Raf This compound Derivative->MEK

Caption: Modulation of the MAPK/ERK signaling pathway by this compound derivatives.

Topoisomerase Inhibition: By stabilizing the topoisomerase-DNA cleavage complex, these compounds can induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.

Topoisomerase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by this compound Derivative Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I Relaxed DNA Relaxed DNA Topoisomerase I->Relaxed DNA DNA Replication DNA Replication Relaxed DNA->DNA Replication Supercoiled DNA_2 Supercoiled DNA Topoisomerase I_2 Topoisomerase I Supercoiled DNA_2->Topoisomerase I_2 Cleavage Complex Cleavage Complex Topoisomerase I_2->Cleavage Complex forms DNA Damage DNA Damage Cleavage Complex->DNA Damage leads to Apoptosis Apoptosis DNA Damage->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Cleavage Complex stabilizes

Caption: Mechanism of topoisomerase I inhibition by this compound derivatives.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a continued focus of research in medicinal chemistry. The protocols and data presented here provide a foundational resource for researchers and scientists engaged in the discovery of new drugs based on this promising heterocyclic system.

References

Applications of Isoquinolin-7-amine in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinolin-7-amine belongs to the isoquinoline class of heterocyclic aromatic organic compounds. Isoquinoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of many natural alkaloids with potent biological activities.[1][2] These compounds have garnered substantial interest in drug discovery due to their diverse pharmacological properties, including anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial activities.[2][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. While specific data for this compound is limited in publicly available literature, this guide leverages information from closely related isoquinoline analogs to provide a framework for its investigation.

Data Presentation: Efficacy of Isoquinoline Derivatives

The following tables summarize the inhibitory potential of various isoquinoline derivatives against different cancer cell lines and protein kinases. This data, derived from analogous compounds, can serve as a benchmark for evaluating the activity of this compound.

Table 1: Cytotoxicity of Isoquinoline Derivatives against Various Cancer Cell Lines

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)
Isoquinolinequinone-amino acid conjugate7-(L-Alanine methyl ester)-isoquinoline-5,8-dioneD-17 (canine osteosarcoma)0.5[5]
A549 (human lung carcinoma)1.8[5]
HeLa (human cervical cancer)2.5[5]
Isoquinolinequinone-amino acid conjugate7-(L-Leucine methyl ester)-isoquinoline-5,8-dioneD-17 (canine osteosarcoma)1.25[5]
A549 (human lung carcinoma)3.12[5]
HeLa (human cervical cancer)6.25[5]
Isoquinoline AlkaloidSanguinarineA375 (malignant melanoma)0.11[1]
G361 (malignant melanoma)0.23[1]
MCF-7 (breast adenocarcinoma)0.54[1]
Isoquinoline AlkaloidChelerythrineA375 (malignant melanoma)0.14[1]
G361 (malignant melanoma)0.22[1]
FaDu (pharyngeal squamous carcinoma)0.46[1]

Table 2: Kinase Inhibitory Activity of Substituted Isoquinoline Derivatives

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinoline1b (nitro derivative)Haspin57[6]
CLK1>1000[6]
Pyrazolo[3,4-g]isoquinoline1c (nitro derivative)Haspin66[6]
CLK1165[6]
Pyrazolo[3,4-g]isoquinoline2c (amino derivative)Haspin62[6]
DYRK1A250[6]
Pyrrolo[2,1-a]isoquinolineLamellarin N analog 47EGFR T790M/L858R31.8[7]

Affected Signaling Pathways

Isoquinoline derivatives have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[4] Inhibition of key kinases in these pathways can lead to cell cycle arrest and apoptosis.[2] Based on the activity of analogous compounds, this compound may potentially target pathways such as:

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: Crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell cycle progression.

  • EGFR Signaling Pathway: Overactivation of the Epidermal Growth Factor Receptor (EGFR) is common in many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Isoquinolin_7_amine This compound (Proposed Target) Isoquinolin_7_amine->PI3K Isoquinolin_7_amine->MEK

Figure 1: Proposed modulation of cancer signaling pathways by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a luminescent ADP detection assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][9][10]

Workflow Diagram:

G Start Start Kinase_Reaction 1. Kinase Reaction (Kinase, Substrate, ATP, This compound) Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Kinase_Reaction->Stop_Reaction ADP_to_ATP 3. Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Stop_Reaction->ADP_to_ATP Measure_Luminescence 4. Measure Luminescence ADP_to_ATP->Measure_Luminescence End End Measure_Luminescence->End

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution of the compound in the appropriate kinase assay buffer.

    • Reconstitute the target kinase and its substrate according to the manufacturer's instructions.

    • Prepare a 2X ATP solution at the desired concentration (typically at the Km for the specific kinase).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the this compound solution at various concentrations.

    • Add 5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[5]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a cell lysate to determine how this compound affects key signaling molecules.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The protocols and data presented in this guide, based on closely related isoquinoline derivatives, provide a solid foundation for researchers to initiate their investigations into the specific biological activities of this compound. Further studies are warranted to elucidate its precise mechanisms of action, identify its direct molecular targets, and evaluate its therapeutic potential in preclinical models.

References

Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives are a diverse class of heterocyclic aromatic compounds, many of which are naturally occurring alkaloids found in plants.[1][2] These compounds have garnered significant attention in oncology research due to their wide range of pharmacological activities, including potent cytotoxic and anti-proliferative effects against numerous cancer cell lines.[3][4][5]

The anticancer mechanisms of isoquinoline derivatives are multifaceted, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, apoptosis, and metastasis.[2][3] Prominent mechanisms include the inhibition of critical enzymes like topoisomerase I, interference with major signaling cascades such as the PI3K/Akt/mTOR pathway, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis) and cell cycle arrest.[3][6][7][8]

This document provides a comprehensive overview of the experimental application of isoquinoline derivatives in cancer cell research. It includes summarized quantitative data on their efficacy, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms and workflows.

Mechanisms of Action

Isoquinoline derivatives exert their anticancer effects through various mechanisms, often targeting multiple cellular processes simultaneously.

1. Inhibition of Topoisomerase I

Topoisomerase I (Topo I) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[8] Certain isoquinoline derivatives, particularly indenoisoquinolines, act as Topo I inhibitors.[8][9] Unlike some inhibitors that prevent DNA cleavage, these compounds typically act as "poisons," stabilizing the transient complex formed between Topo I and DNA.[9][10] This stabilization prevents the re-ligation of the single-strand break, leading to the accumulation of DNA damage, which ultimately triggers cell cycle arrest and apoptosis.[8][9]

Topoisomerase_Inhibition cluster_0 Normal Topoisomerase I Action cluster_1 Inhibition by Isoquinoline Derivative DNA_Supercoiled Supercoiled DNA TopoI Topoisomerase I DNA_Supercoiled->TopoI binds Cleavage_Complex Topo I-DNA Cleavage Complex (Transient) TopoI->Cleavage_Complex creates nick DNA_Relaxed Relaxed DNA Cleavage_Complex->DNA_Relaxed re-ligates Isoquinoline Isoquinoline Derivative Stable_Complex Stabilized Cleavage Complex Isoquinoline->Stable_Complex stabilizes DNA_Damage DNA Damage Accumulation Stable_Complex->DNA_Damage Replication Collision Apoptosis_Node Apoptosis DNA_Damage->Apoptosis_Node Cleavage_Complex_Inhib Topo I-DNA Cleavage Complex Cleavage_Complex_Inhib->Stable_Complex

Caption: Mechanism of Topoisomerase I inhibition by isoquinoline derivatives.

2. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[11][12] Several isoquinoline derivatives have been shown to suppress this pathway.[3] By inhibiting key kinases like PI3K and mTOR, these compounds can block downstream signaling, leading to decreased protein synthesis, cell cycle arrest, and induction of apoptosis.[3][13]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K inhibits Isoquinoline->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.

3. Induction of Apoptosis and Cell Cycle Arrest

A common mechanism for many isoquinoline derivatives is the induction of apoptosis and cell cycle arrest.[4][6] These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This involves the activation of caspases (like caspase-3 and -7), modulation of the Bax/Bcl-2 protein ratio, and generation of reactive oxygen species (ROS).[2][3] Concurrently, these derivatives can cause cancer cells to accumulate in specific phases of the cell cycle, such as G1, S, or G2/M, thereby preventing cell division and proliferation.[3][6][14] For instance, some derivatives cause an increase in cells in the G2/M phase, while others induce S-phase arrest.[3]

Data Presentation: Cytotoxic Activity

The cytotoxic effects of various isoquinoline derivatives are typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth or viability by 50%.

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 2 Various Tumor LinesPancreatic, Leukemia0.001 - 0.2[3]
Compound 3 NCI-60 Panel (Mean)Various0.039 (GI50)[3]
Compound 8 Breast Cancer LinesBreast2.4 - 5.7[3]
Lamellarin D (1) MCF-7, HCT-116Breast, Colon< 0.01 (GI50)[15]
Lamellarin M (5) A549Lung0.04[15]
Lamellarin K (3) A549Lung4.2[15]
B01002 SKOV3Ovarian7.65 (µg/mL)[16]
C26001 SKOV3Ovarian11.68 (µg/mL)[16]
Sanguinarine FaDuPharynx0.11[17]
Chelerythrine MDA-MB-231Breast0.23[17]
Sanguinarine MDA-MB-231Breast0.19[17]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer effects of isoquinoline derivatives.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A 1. Seed Cells (96-well plate, 5-10k cells/well) B 2. Incubate (24h for attachment) A->B C 3. Treat Cells (Varying concentrations of isoquinoline derivative) B->C D 4. Incubate (24, 48, or 72h) C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Measure Absorbance (Plate Reader, ~570nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: General workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[17]

  • Compound Preparation: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.

CellCycle_Workflow A 1. Culture & Treat Cells (Treat with compound for 24-48h) B 2. Harvest Cells (Trypsinize and collect by centrifugation) A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Stain DNA (Propidium Iodide & RNase A) C->D E 5. Acquire Data (Flow Cytometer) D->E F 6. Analyze Data (Generate DNA content histogram and quantify cell cycle phases) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the isoquinoline derivative at one or more concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or PE-A). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular pathways affected by the isoquinoline derivative (e.g., apoptosis markers like Caspase-3, Bcl-2; signaling proteins like p-Akt).

WesternBlot_Workflow A 1. Prepare Cell Lysates (From treated and control cells) B 2. Quantify Protein (BCA or Bradford Assay) A->B C 3. SDS-PAGE (Separate proteins by size) B->C D 4. Protein Transfer (Transfer to PVDF or Nitrocellulose membrane) C->D E 5. Blocking (Block non-specific sites) D->E F 6. Primary Antibody Incubation (Antibody for target protein) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection (Chemiluminescence) G->H I 9. Imaging & Analysis (Quantify band intensity) H->I

Caption: Standard workflow for Western Blot analysis.

Detailed Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze and quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

Isoquinolin-7-amine: A Versatile Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Isoquinolin-7-amine is a key heterocyclic building block in the design and synthesis of complex organic molecules for drug discovery and materials science. Its unique structural features, including the presence of a reactive amino group on the isoquinoline core, make it a valuable synthon for creating diverse molecular architectures with a wide range of biological activities. This application note provides an overview of the synthetic utility of this compound, detailing its application in the construction of potent kinase inhibitors and other therapeutic agents. Detailed experimental protocols for key chemical transformations and data on the biological activity of its derivatives are presented to guide researchers in medicinal chemistry and drug development.

Synthetic Applications of this compound

This compound serves as a versatile precursor for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex heterocyclic systems. Key reactions include palladium-catalyzed cross-coupling reactions, and multicomponent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling can be applied. Typically, the amino group would first be protected, and the isoquinoline core would be halogenated to provide a suitable coupling partner for a boronic acid or ester.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. 7-Halogenated isoquinolines, which can be synthesized from this compound via diazotization followed by halogenation, are suitable substrates for coupling with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of libraries of N-substituted isoquinoline derivatives for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules from simple starting materials. While specific MCRs starting directly with this compound are not widely reported, its structural motifs are found in products of reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction, which is used to synthesize imidazopyridine-fused isoquinolinones.

This compound Derivatives as Kinase Inhibitors

The isoquinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors. The amino group at the 7-position provides a convenient handle for derivatization to explore the chemical space around the ATP-binding site of various kinases.

Biological Activity of Isoquinoline Derivatives:

Derivatives of isoquinoline have shown potent inhibitory activity against a range of protein kinases, including Haspin, CLK1, DYRK1A, and CDK9. These kinases are involved in critical cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders. The following table summarizes the inhibitory activity of some pyrazolo[3,4-g]isoquinoline derivatives, which are structurally analogous to derivatives that could be synthesized from this compound.

CompoundTarget KinaseIC50 (nM)[1]
1b Haspin57
1c Haspin66
2c Haspin62
1b DYRK1A-
1c DYRK1A-
2c DYRK1A>250

Signaling Pathway Inhibition

A synthetic isoquinoline alkaloid, THI 53 (2-naphtylethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline), has been shown to regulate the LPS-activated NF-κB and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades.[2] This highlights the potential of isoquinoline derivatives to modulate key inflammatory and immune signaling pathways.

G cluster_LPS LPS Signaling cluster_IFN IFN-β Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_NFkB iNOS Gene Transcription NFkB->iNOS_NFkB NO Nitric Oxide (NO) Production iNOS_NFkB->NO Translation IFNb IFN-β IFNAR IFNAR IFNb->IFNAR Tyk2 Tyk2 IFNAR->Tyk2 JAK2 JAK2 IFNAR->JAK2 STAT1 STAT1 Tyk2->STAT1 JAK2->STAT1 iNOS_STAT1 iNOS Gene Transcription STAT1->iNOS_STAT1 iNOS_STAT1->NO Translation THI53 THI 53 (Isoquinoline Derivative) THI53->NFkB Inhibits Activation THI53->IFNb Inhibits Production THI53->Tyk2 Inhibits Phosphorylation THI53->JAK2 Inhibits Phosphorylation THI53->STAT1 Inhibits Phosphorylation

Caption: Inhibition of NF-κB and STAT-1 pathways by an isoquinoline derivative.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination, which can be adapted for the coupling of a 7-haloisoquinoline with a primary or secondary amine.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine 7-halo-isoquinoline, amine, palladium catalyst, ligand, and base in a reaction vessel start->reagents solvent Add anhydrous solvent (e.g., toluene, dioxane) reagents->solvent degas Degas the mixture (e.g., with argon or nitrogen) solvent->degas heat Heat the reaction mixture (e.g., 80-120 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter Filter to remove solids cool->filter extract Aqueous workup and extraction with an organic solvent filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 7-Halo-isoquinoline (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K2CO3, Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the 7-halo-isoquinoline, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.

Note: Reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, should be optimized for each specific substrate combination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of complex molecules with significant biological potential. Its utility in constructing kinase inhibitors and other therapeutic agents makes it a molecule of high interest to the drug discovery and development community. The protocols and data presented herein provide a foundation for researchers to further explore the synthetic and medicinal chemistry of this compound and its derivatives.

References

Comprehensive Analytical Techniques for the Characterization of Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinolin-7-amine, a key heterocyclic aromatic amine, serves as a vital building block in medicinal chemistry and drug development. Its isoquinoline scaffold is a privileged structure found in numerous biologically active compounds. The precise characterization of this compound is paramount to ensure the quality, safety, and efficacy of the resulting pharmaceutical products. This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this important intermediate, grounded in established scientific principles and regulatory expectations.

This document is designed to provide full editorial control to the senior application scientist, moving beyond rigid templates to offer a narrative that is both technically accurate and rich with field-proven insights. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure robustness and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource
Molecular Formula C₉H₈N₂--INVALID-LINK--[1]
Molecular Weight 144.17 g/mol --INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 23707-37-1--INVALID-LINK--[1]
Appearance Expected to be a solid at room temperature.Inferred from related aminoisoquinolines.
Melting Point Data not experimentally determined. Estimated based on isomers (e.g., 5-aminoisoquinoline: 128 °C).[2]N/A
Boiling Point Data not experimentally determined.N/A
Solubility Expected to be poorly soluble in neutral aqueous solutions, with increased solubility in acidic and basic media and polar organic solvents like DMSO, DMF, ethanol, and methanol.[3][4]N/A

Synthesis and Potential Impurities

A common synthetic route to this compound involves the reduction of 7-nitroisoquinoline.[5] This process can introduce specific impurities that must be controlled and monitored.

Synthesis_of_this compound cluster_impurities Potential Impurities 7-Nitroisoquinoline 7-Nitroisoquinoline This compound This compound 7-Nitroisoquinoline->this compound Reduction Reducing_Agent Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Reduction Reduction Reducing_Agent->Reduction Unreacted_Starting_Material 7-Nitroisoquinoline Incompletely_Reduced_Intermediates Incompletely_Reduced_Intermediates Byproducts_from_Reducing_Agent Byproducts_from_Reducing_Agent Solvent_Residues Solvent_Residues

A plausible synthetic pathway to this compound and potential impurities.

Potential Impurities Include:

  • Unreacted Starting Material: 7-Nitroisoquinoline.

  • Incompletely Reduced Intermediates: Such as nitroso or hydroxylaminoisoquinoline species.

  • Byproducts from the Reducing Agent: For example, tin salts if SnCl₂ is used.

  • Solvent Residues: From the reaction and purification steps.

Chromatographic Techniques

Chromatography is the cornerstone for separating and quantifying this compound and its impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the preferred method for determining the purity and assay of this compound. The method's success hinges on the appropriate choice of stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity.

HPLC_Workflow Dissolve_Sample Dissolve this compound in a suitable diluent (e.g., Acetonitrile/Water) Filter_Sample Filter through a 0.45 µm filter Dissolve_Sample->Filter_Sample Inject_Sample Inject onto HPLC system Separation Separation on a C18 column using a gradient of mobile phases Inject_Sample->Separation Detection UV Detection at an appropriate wavelength (e.g., 254 nm) Separation->Detection Integrate_Peaks Integrate chromatogram peaks Calculate_Purity Calculate % Purity by area normalization Integrate_Peaks->Calculate_Purity Calculate_Assay Calculate Assay against a reference standard Integrate_Peaks->Calculate_Assay Sample_Preparation Sample_Preparation HPLC_Analysis HPLC_Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis

General workflow for HPLC analysis of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable starting point. The choice of a specific brand and model should be based on in-house availability and method development experiments.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • The use of a buffer, such as ammonium acetate, can improve peak shape for aromatic amines.[6]

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).

Method Validation: This method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[7][8] The USP General Chapter <621> on Chromatography provides further guidance on system suitability and allowable adjustments.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomer Differentiation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents. It can also be employed to differentiate between isomers of this compound.

Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of isoquinoline isomers.[9][11]

  • Injector: Split/splitless injector at 250 °C. A split injection is suitable for concentrated samples, while a splitless injection is preferred for trace analysis.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or dichloromethane.

Spectroscopic Techniques

Spectroscopic methods provide crucial information about the molecular structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a signal for the amine protons. The chemical shifts and coupling constants will be characteristic of the 7-substituted isoquinoline core.

  • ¹³C NMR: The spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline ring system. The chemical shifts will be influenced by the nitrogen heteroatom and the amino substituent. PubChem provides a reference to a ¹³C NMR spectrum.[1]

Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like those of the amine group.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed for unambiguous assignment of all proton and carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.

Expected Characteristic FTIR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3300 (two bands)Asymmetric and symmetric stretching of the primary amine.
Aromatic C-H Stretch3100-3000Stretching vibrations of C-H bonds on the aromatic rings.
C=N Stretch~1620Stretching vibration of the imine bond in the pyridine ring.
Aromatic C=C Stretch1600-1450Stretching vibrations of the carbon-carbon bonds in the aromatic rings.
C-N Stretch1335-1250Stretching vibration of the bond between the aromatic ring and the nitrogen of the amine group.
C-H Out-of-plane Bend900-675Bending vibrations of the C-H bonds on the aromatic rings, characteristic of the substitution pattern.

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for the structural elucidation of unknown impurities.

Expected Fragmentation Pattern: In positive ion mode, the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 145 is expected to be prominent. The fragmentation of the isoquinoline ring system often involves the loss of small neutral molecules like HCN. The specific fragmentation pattern will be characteristic of the 7-amino substitution.[9]

Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer, which can be coupled to a chromatographic system (GC-MS or LC-MS) or used with a direct infusion probe.

  • Ionization Source: Electrospray ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to obtain the molecular weight and fragmentation pattern. For quantitative analysis or targeted impurity analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and selectivity.

Conclusion

The analytical characterization of this compound is a multi-faceted process that requires the application of a range of orthogonal techniques. This guide has provided a comprehensive overview of the key chromatographic and spectroscopic methods, along with detailed protocols and the scientific rationale behind them. By employing these methods in a systematic and validated manner, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of this compound, thereby contributing to the development of safe and effective pharmaceuticals. The principles and protocols outlined herein are intended to serve as a robust starting point for method development and routine quality control, and should be adapted and validated for their specific applications in accordance with relevant regulatory guidelines.

References

Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isoquinoline-Based Fluorescent Probes

The isoquinoline scaffold, a heterocyclic aromatic compound, is a fundamental structural motif in numerous biologically active molecules and natural products. Its intrinsic fluorescent properties have been effectively harnessed and optimized through chemical modifications to generate a diverse array of fluorescent probes for biological imaging. These probes offer significant advantages, including tunable fluorescence characteristics, sensitivity to the microenvironment, and the potential for targeted labeling of subcellular compartments.

Isoquinoline derivatives have emerged as versatile tools in various bioimaging applications. Their utility spans the detection of metal ions, monitoring pH fluctuations, and sensing changes in viscosity within living cells. The development of these small organic molecule fluorescent probes has become indispensable in modern biology, providing dynamic information on the localization and quantity of molecules of interest without the need for genetic engineering.

Data Presentation: Photophysical Properties of Isoquinoline-Based Probes

The efficacy of a fluorescent probe is largely determined by its photophysical properties. The following table summarizes key quantitative data for several representative isoquinoline derivatives, offering a comparative overview of their performance.

Probe/ReferenceExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Solvent/Medium
1-(isoquinolin-3-yl)azetidin-2-one (3a)3384250.963870.1 M H₂SO₄
1-(isoquinolin-3-yl)pyrrolidin-2-one (3b)3404280.701880.1 M H₂SO₄
1-(isoquinolin-3-yl)piperidin-2-one (3c)3394260.641870.1 M H₂SO₄
1-(isoquinolin-3-yl)azepan-2-one (3d)3404280.654880.1 M H₂SO₄
1-(isoquinolin-3-yl)imidazolidin-2-one (3e)3444270.813830.1 M H₂SO₄
3-(4-methoxyphenyl)-7-nitroisoquinoline (1a)3555330.67178Toluene
N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine (2b)4205090.8589Toluene
NJ1Cd (for Cadmium)427570 (with Cd²⁺)Not Reported143Aqueous Buffer
ISO-1358-383395-4460.20-0.90--

Application-Specific Data of Isoquinoline Probes

Probe/ReferenceTarget Analyte/OrganelleCellular ModelConcentration RangeIncubation TimeKey Findings
RM-581-FluoEndoplasmic ReticulumMCF-7 cells1 - 30 µM1 - 4 hoursAccumulates in the ER, enabling tracking of the drug candidate.
QNONitric Oxide (NO)Raw 264.7 cells0.5 µMNot specifiedEnables two-photon imaging of NO production in live cells and tissues.
NJ1CdCadmium (Cd²⁺)HeLa cellsNot specifiedNot specifiedRatiometric detection of intracellular Cd²⁺.
CMTP-1Mitochondria (Viscosity and MAO-A)Neuroblastoma cellsNot specifiedNot specifiedDual-functional probe for mitochondrial viscosity and enzyme activity.
ISO-1Cell NucleiCiona intestinalis larvae>1 µM1 hourIntense fluorescence localized in the cell nuclei of all tissues.

Signaling Pathways and Mechanisms

The utility of isoquinoline-based fluorescent probes often relies on specific fluorescence modulation mechanisms in response to their target. These mechanisms include Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). For instance, in the detection of metal ions, the chelation of the ion by the probe can inhibit quenching processes like PeT, leading to a "turn-on" fluorescence response.

Application Notes and Protocols for the In Vitro Evaluation of Isoquinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of isoquinoline alkaloids in vitro. This document outlines detailed protocols for common cytotoxicity assays, presents a summary of quantitative data from recent studies, and illustrates key experimental workflows and signaling pathways.

Data Presentation: Cytotoxicity of Isoquinoline Derivatives

The cytotoxic potential of isoquinoline alkaloids has been evaluated across various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values for several isoquinoline derivatives, offering a comparative overview of their cytotoxic activity.

Table 1: Cytotoxicity (IC50) of Phenylaminoisoquinolinequinones against Human Cancer Cell Lines

CompoundAGS (gastric) IC₅₀ (µM)SK-MES-1 (lung) IC₅₀ (µM)J82 (bladder) IC₅₀ (µM)
1 >100>100>100
2a 1.52.33.1
3a 0.81.11.9
4a 0.50.71.2
Data synthesized from studies on phenylaminoisoquinolinequinones, which demonstrate significant antiproliferative activity.[1]

Table 2: Cytotoxicity (IC50, µM) of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CEM Leukemia Cell Line

CompoundRXIC50 (µM)
21 3,4,5-(OCH3)3H4.10
32 4-OCH34-pyridinylmethyl0.64
Data sourced from a study on 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[2]

Table 3: Cytotoxicity (IC50, µM) of N-Tosyl-1,2,3,4-tetrahydroisoquinoline Analogs against Various Cancer Cell Lines

CompoundSubstitutionHuCCA-1A-549MOLT-3HepG2
4f 3,4,5-Trimethoxy>50>50>5022.70
4k 2-Hydroxy10.3211.5410.8913.25
Data from a study on N-Tosyl-1,2,3,4-tetrahydroisoquinoline analogs.[2]

Experimental Protocols

MTT Assay: Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Isoquinoline compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of the test isoquinoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.[2] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[3] Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm using a microplate reader.[2][5] A reference wavelength of 630 nm or 680 nm can be used to subtract background absorbance.[2]

Protocol for Suspension Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 100 µL of complete medium.[2]

  • Compound Treatment: Follow step 2 as described for adherent cells.

  • MTT Addition and Incubation: Follow steps 3 and 4 as described for adherent cells.

  • Centrifugation: After the MTT incubation, centrifuge the plate at 1000 x g for 5 minutes.[2]

  • Formazan Solubilization: Carefully aspirate the supernatant without disturbing the cell pellet. Add 100 µL of solubilization solution to each well and resuspend the pellet.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm.[2]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[3]

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH cytotoxicity assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][7]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Isoquinoline compounds

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[3] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[3]

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.[8]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at 490 nm using a microplate reader.[3][9] A reference wavelength of 680 nm can be used for background correction.[9]

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[3]

Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis

This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the desired concentrations of isoquinoline compounds for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[11]

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Visualizations

G Experimental Workflow for Isoquinoline Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection & Culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding iso_prep Isoquinoline Compound Preparation treatment Treatment with Isoquinoline Derivatives iso_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis readout Spectrophotometry / Flow Cytometry mtt->readout ldh->readout apoptosis->readout calc IC50 Calculation & Statistical Analysis readout->calc results Results Interpretation calc->results

Caption: Workflow for assessing isoquinoline cytotoxicity.

G Proposed Signaling Cascade for Isoquinoline-Induced Apoptosis iso Isoquinoline Alkaloid stress Cellular Stress (e.g., Tubulin Disruption, DNA Damage) iso->stress induces pi3k PI3K/Akt Pathway (Survival Signaling) stress->pi3k inhibits bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family activates bcl2_down ↓ Bcl-2 pi3k->bcl2_down prevents bax_up ↑ Bax bcl2_family->bax_up bcl2_family->bcl2_down mito Mitochondrial Outer Membrane Permeabilization bax_up->mito bcl2_down->mito promotes cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Isoquinoline-induced apoptosis signaling cascade.

References

In Vivo Efficacy of Isoquinoline Compounds in Oncology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo efficacy studies of isoquinoline compounds, a promising class of natural alkaloids with demonstrated anticancer properties. The information presented herein is curated from multiple preclinical studies and is intended to guide the design and execution of similar research.

Introduction

Isoquinoline alkaloids, a diverse group of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-tumor activities.[1][2][3] These compounds have been shown to induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2][3] Key examples of isoquinoline compounds with well-documented in vivo efficacy include berberine, noscapine, and tetrandrine. These compounds have demonstrated significant tumor growth inhibition in various preclinical cancer models, suggesting their potential as therapeutic agents.[4][5][6] This document will delve into the in vivo applications of these compounds, providing quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of prominent isoquinoline compounds from various preclinical studies.

Table 1: In Vivo Efficacy of Berberine in Xenograft Models [4]

Cancer TypeAnimal ModelCell LineTreatment ProtocolTumor Growth InhibitionSurvival Benefit
Gastric CancerNude MiceMGC803Oral gavage~50.0% reduction in tumor weight, 48.6% inhibition of tumor volume vs. controlNot Reported
Gastric CancerNude MiceSGC7901Oral gavage~60.9% reduction in tumor weight, 51.3% inhibition of tumor volume vs. controlNot Reported
GlioblastomaNude MiceU87 (ectopic)50 mg/kg53.4% reduction in tumor weightNot Reported
Lung Cancer (NSCLC)Nude MiceA549 (p53 wild-type)100 mg/kg, oral dietary58% reduction in tumor volumeNot Reported
Lung Cancer (NSCLC)Nude MiceA549 (p53 wild-type)200 mg/kg, oral dietary79% reduction in tumor volumeNot Reported
Lung Cancer (NSCLC)Nude MiceH1299 (p53-deficient)100 mg/kg, oral dietary35% reduction in tumor volumeNot Reported
Lung Cancer (NSCLC)Nude MiceH1299 (p53-deficient)200 mg/kg, oral dietary62% reduction in tumor volumeNot Reported

Table 2: In Vivo Efficacy of Noscapine in Xenograft Models [7][8]

Cancer TypeAnimal ModelCell LineDosage and AdministrationTumor Growth Inhibition
Non-Small Cell Lung CancerAthymic Nude MiceH460300 mg/kg/day, oral35.4 ± 6.9% reduction in tumor volume
Non-Small Cell Lung CancerAthymic Nude MiceH460450 mg/kg/day, oralDose-dependent reduction in tumor volume
Non-Small Cell Lung CancerAthymic Nude MiceH460550 mg/kg/day, oral86% reduction in tumor volume
Breast CancerNude MiceMDA-MB-231150-550 mg/kg/day, oralDose-dependent reduction in tumor volume
Prostate CancerMouse ModelPC3300 mg/kg, oralMean tumor weight of 0.42 ± 0.23 g vs 0.97 ± 0.31 g in control

Table 3: In Vivo Efficacy of Tetrandrine in Xenograft Models [9][10]

Cancer TypeAnimal ModelTreatment ProtocolKey Findings
Liver CancerNude Mice XenograftNot specifiedAntiangiogenic effects
Cervical CancerSiHa Tumor Xenograft20 and 50 mg/kg/dayIncreased apoptosis and activated caspase-3
Pancreatic CancerXenograft ModelNot specifiedReduced tumor growth, increased p21 and p27, decreased cyclin D1 and Ki67

Signaling Pathways and Mechanisms of Action

Isoquinoline compounds exert their anti-tumor effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Berberine's Anticancer Signaling

Berberine has been shown to induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms.[11][12] It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[11] Furthermore, it can arrest the cell cycle and inhibit signaling pathways crucial for cancer cell survival and proliferation.[13]

Berberine_Signaling Berberine Berberine Cell Cancer Cell Berberine->Cell CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Bax Bax (Pro-apoptotic) Cell->Bax Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Apoptosis Apoptosis Proliferation Cell Proliferation CellCycleArrest->Proliferation Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis Noscapine_Mechanism Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., H460, MGC803) C 3. Tumor Cell Implantation (Subcutaneous injection) A->C B 2. Animal Acclimatization (e.g., Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization into Groups (Vehicle, Isoquinoline Compound) D->E F 6. Drug Administration (e.g., Oral Gavage) E->F G 7. Tumor Volume Measurement F->G H 8. Body Weight Monitoring F->H I 9. Endpoint: Tumor Harvest & Analysis G->I H->I

References

Application Notes and Protocols for Kinase Inhibition Assays Using Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a significant heterocyclic motif present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1] Derivatives of isoquinoline have garnered substantial interest as a promising class of protein kinase inhibitors, targeting a variety of kinases implicated in diseases such as cancer and neurodegenerative disorders.[1] Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a characteristic of many diseases. The development of small molecule inhibitors, such as those based on the isoquinoline framework, represents a key strategy in contemporary drug discovery.[1]

These application notes provide detailed protocols for evaluating the kinase inhibitory potential of isoquinoline derivatives using established biochemical and cell-based assays. The methodologies described herein are essential for determining the potency and selectivity of these compounds, which are critical steps in the drug development pipeline.

Data Presentation: Kinase Inhibitory Activity

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the kinase inhibitory activities of a series of 4-substituted pyrazolo[3,4-g]isoquinolines, serving as an illustrative example for this class of compounds.

Compound IDSubstitution at C4Target KinaseIC50 (nM)Reference
3aMethylHaspin167[1]
CLK1101[1]
3cPropylCLK1218[1]
CDK9/cyclin T363[1]
GSK3α/β289[1]
3dCyclopropylCLK1275[1]
CDK9/cyclin T298[1]
GSK3α/β224[1]

Signaling Pathway Modulated by Isoquinoline Derivatives

Isoquinoline alkaloids and their derivatives can modulate several critical signaling pathways involved in cell proliferation, survival, and differentiation. Inhibition of kinases such as Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3 (GSK3), and those in the Mitogen-Activated Protein Kinase (MAPK) pathway can lead to cell cycle arrest and apoptosis in cancer cells.[1]

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with potential inhibition points for isoquinoline derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by determining the amount of ADP produced during the enzymatic reaction.[1] It is a luminescence-based assay with a stable "glow-type" signal.[2]

ADP_Glo_Workflow Start Start PrepareReagents Prepare Reagents: - Test Compound Dilutions - Kinase/Substrate Mix - ATP Solution Start->PrepareReagents KinaseReaction Kinase Reaction: - Add compound, kinase/substrate mix, and ATP to a 384-well plate. - Include positive (no inhibitor) and negative (no kinase) controls. PrepareReagents->KinaseReaction Incubate1 Incubate at Room Temperature (e.g., 60 minutes) KinaseReaction->Incubate1 AddADPGlo Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate1->AddADPGlo Incubate2 Incubate at Room Temperature (e.g., 40 minutes) AddADPGlo->Incubate2 AddDetectionReagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate2->AddDetectionReagent Incubate3 Incubate at Room Temperature (e.g., 30 minutes) AddDetectionReagent->Incubate3 MeasureLuminescence Measure Luminescence using a plate reader. Incubate3->MeasureLuminescence DataAnalysis Data Analysis: - Subtract background - Normalize to controls - Plot dose-response curve to determine IC50. MeasureLuminescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test isoquinoline derivative (e.g., 10 mM in DMSO).[1]

    • Create a serial dilution of the compound in the appropriate assay buffer.[1]

    • Reconstitute the kinase and substrate according to the manufacturer's instructions.[1]

    • Prepare the ATP solution at the desired concentration, which is often at the Km for the specific kinase.[1]

  • Kinase Reaction (in a 384-well plate):

    • Add 2.5 µL of the test compound at various concentrations to the wells.[1]

    • Add 2.5 µL of a 2X kinase/substrate mixture.[1]

    • Initiate the reaction by adding 5 µL of 2X ATP solution.[1]

    • Include positive controls (no inhibitor) and negative controls (no kinase).[1]

  • Incubation:

    • Incubate the reaction plate at room temperature for 60 minutes.[1]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]

    • Incubate for 40 minutes at room temperature.[1]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]

    • Incubate for 30 minutes at room temperature.[1]

    • Measure the luminescence using a plate reader.[1]

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.[1]

    • Normalize the data to the positive control (100% activity).[1]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compound on the metabolic activity of cultured cancer cell lines, which serves as an indicator of cell viability and proliferation.[1]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinoline derivative (e.g., 0.01 µM to 100 µM) for 48-72 hours.[1]

    • Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Data Acquisition:

    • Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blot Analysis for Target Engagement

This technique is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of target kinases and their downstream substrates, providing evidence of target engagement within a cellular context.

Western_Blot_Workflow Start Start CellCulture Cell Culture and Treatment: - Seed cells and treat with isoquinoline derivative. Start->CellCulture Lysis Cell Lysis and Protein Quantification: - Lyse cells to extract proteins. - Determine protein concentration (e.g., BCA assay). CellCulture->Lysis SDSPAGE SDS-PAGE and Protein Transfer: - Separate proteins by size on a gel. - Transfer proteins to a PVDF membrane. Lysis->SDSPAGE Blocking Blocking: - Block the membrane to prevent non-specific antibody binding. SDSPAGE->Blocking PrimaryAb Primary Antibody Incubation: - Incubate with antibodies against phosphorylated and total target proteins (e.g., p-ERK, ERK). Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation: - Incubate with HRP-conjugated secondary antibodies. PrimaryAb->SecondaryAb Detection Detection: - Visualize protein bands using an ECL detection system. SecondaryAb->Detection Analysis Analysis: - Quantify band intensities and normalize phosphorylated protein to total protein. Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis to assess kinase inhibition in cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency and treat with the isoquinoline derivative at various concentrations for a specified time.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.[1]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[1]

    • Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.[1]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

  • Analysis:

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Isoquinolin-7-amine. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves the construction of the isoquinoline core followed by the introduction or manipulation of the amino group at the 7-position. The most common strategies adapt classical isoquinoline syntheses:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide. For 7-aminoisoquinoline, a key precursor would be an N-acyl derivative of a 3-aminophenylethylamine. The electron-donating nature of the amino group generally directs the cyclization to the position para to it, favoring the formation of the 7-substituted isoquinoline ring system.[1]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can then be aromatized.[2] Starting with a meta-amino-substituted phenylethylamine derivative is a viable route. The regioselectivity of the cyclization is influenced by the substituents on the aromatic ring.[3][4]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][6] Utilizing a 3-aminobenzaldehyde derivative as a starting material can lead to the formation of a 7-aminoisoquinoline. The yields of this reaction can vary widely depending on the substituents and reaction conditions.[7]

  • Nitration-Reduction Sequence: A common and often high-yielding approach is the nitration of the isoquinoline core to introduce a nitro group at the 7-position, followed by its reduction to the desired amine.

Q2: I am getting a low yield in my Bischler-Napieralski reaction. What are the common causes?

A2: Low yields in the Bischler-Napieralski reaction are a frequent issue. Several factors can contribute to this:

  • Insufficiently Activated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring. While a 3-amino group is activating, its basicity can lead to protonation under the strongly acidic reaction conditions, deactivating the ring.

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to the decomposition of starting materials and products, resulting in tar formation.

  • Choice of Dehydrating Agent: The potency of the dehydrating agent is crucial. For less reactive substrates, common reagents like phosphorus oxychloride (POCl₃) alone may not be sufficient. A mixture of P₂O₅ in refluxing POCl₃ is often more effective for less activated rings.[8]

  • Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes.[9] This is more prevalent when the resulting styrene is highly conjugated.

Q3: How can I improve the regioselectivity of nitration to favor the 7-nitroisoquinoline isomer?

A3: Direct nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. To achieve nitration at the 7-position, a common strategy involves the nitration of 2-benzoyl-1-cyano-1,2-dihydroisoquinoline (a Reissert compound), which can lead to the formation of 4-nitroisoquinoline derivatives that can be further manipulated.[10] A more direct approach to obtaining 7-substituted isoquinolines often involves starting with a pre-substituted benzene ring. For instance, nitrating a 3-substituted phenylethylamine before the cyclization reaction can provide better control over the final position of the nitro group.

Q4: What are the best methods for reducing the 7-nitroisoquinoline to 7-aminoisoquinoline?

A4: The reduction of an aromatic nitro group to an amine is a well-established transformation with several reliable methods:

  • Catalytic Hydrogenation: This is often a clean and high-yielding method. Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It is important to ensure the substrate is free of catalyst poisons like sulfur compounds.

  • Metal-Acid Reductions: A widely used and effective method involves the use of a metal in an acidic medium. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and reliable choice.[11] Iron powder in acetic acid is another effective and economical option.

  • Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) and avoids the need for a pressurized hydrogen gas setup.

Q5: My final 7-aminoisoquinoline product is difficult to purify. What are some recommended purification strategies?

A5: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.

  • Column Chromatography: Silica gel column chromatography is a standard method. A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used as the eluent. Adding a small amount of a basic modifier like triethylamine to the eluent can help to prevent tailing of the amine on the acidic silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. The choice of solvent is critical and may require some screening.[12] For basic compounds like amines, crystallization of their salt form (e.g., hydrochloride or sulfate) by treating the amine with the corresponding acid can be an excellent purification method. The free base can then be regenerated by neutralization.[13]

  • Acid-Base Extraction: The basic nature of the amino group allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine into the aqueous phase as its salt. The aqueous layer is then separated, basified, and the purified amine is re-extracted into an organic solvent.

Troubleshooting Guides

Bischler-Napieralski Reaction Troubleshooting
Observed Problem Potential Cause Recommended Solution
Low or No Product Yield Insufficiently activated aromatic ring (e.g., protonation of the amino group).Consider using a protecting group for the amine that is stable to the reaction conditions but can be easily removed later. Alternatively, use milder cyclization conditions with more potent dehydrating agents like triflic anhydride (Tf₂O) and 2-chloropyridine.
Dehydrating agent is not potent enough.For less reactive substrates, use a stronger dehydrating system such as P₂O₅ in refluxing POCl₃.[8]
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature by using a higher boiling solvent (e.g., xylene instead of toluene) and monitor the reaction progress by TLC.
Formation of Tar Reaction temperature is too high or reaction time is too long, leading to decomposition.Carefully control the reaction temperature and monitor the reaction to stop it once the starting material is consumed.
Major Styrene Side Product Retro-Ritter reaction is favored.[9]Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product. Alternatively, use a milder method that avoids the formation of a stable nitrilium ion intermediate.[9]
Reduction of 7-Nitroisoquinoline Troubleshooting
Observed Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient amount of reducing agent.Increase the molar equivalents of the reducing agent (e.g., SnCl₂). For catalytic hydrogenation, ensure sufficient catalyst loading and hydrogen pressure.
Inactive catalyst (for catalytic hydrogenation).Use fresh catalyst. Ensure the substrate and solvent are free from catalyst poisons.
Formation of Side Products Over-reduction or side reactions under harsh conditions.Optimize reaction time and temperature. For SnCl₂ reductions, ensure the workup is performed promptly to avoid the formation of tin-based byproducts that can complicate purification.[14]
Difficult Product Isolation Formation of emulsions during workup of SnCl₂ reductions.Pour the reaction mixture into a large volume of ice water and carefully neutralize with a base like NaHCO₃ to a pH < 8. Adding Celite before neutralization can also help to break up emulsions.[14]
Product is water-soluble as the hydrochloride salt.After basification of the aqueous layer, ensure complete extraction with an organic solvent. Multiple extractions may be necessary.

Quantitative Data Summary

The following tables provide a summary of reported yields for key reactions in the synthesis of 7-aminoisoquinoline and its precursors. Note that yields are highly substrate and condition-dependent.

Table 1: Yields for the Synthesis of 7-Substituted Dihydroisoquinolines via Bischler-Napieralski Reaction

Starting Material (N-Acyl-β-arylethylamide)Dehydrating AgentSolventTemperature (°C)ProductYield (%)Reference
N-[2-(3-Methoxyphenyl)ethyl]acetamidePOCl₃TolueneReflux7-Methoxy-1-methyl-3,4-dihydroisoquinoline24[15]
N-[2-(Phenyl)ethyl]acetamidePOCl₃TolueneReflux1-Methyl-3,4-dihydroisoquinoline74[15]
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamidePOCl₃AcetonitrileReflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline72[15]

Table 2: Yields for the Reduction of Nitroarenes to Anilines

NitroareneReducing AgentSolventConditionsAmine ProductYield (%)Reference
7-Nitro-1-methyl-3,4-dihydroisoquinolineSnCl₂·2H₂O / HClEthanol60°C, 2h7-Amino-1-methyl-3,4-dihydroisoquinolineNot specified[16]
Various NitroarenesSnCl₂·2H₂OEthanol30°C, 2h (ultrasound)Corresponding Anilines>95[11]
p-NitrobenzaldehydeSnCl₂·2H₂OEthyl AcetateReflux, 30 minp-Aminobenzaldehyde90[7]
m-NitroacetophenoneFe / NH₄ClEthanol/WaterReflux, 3hm-Aminoacetophenone92General Protocol

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from a literature procedure for the nitration of a substituted dihydroisoquinoline.[16]

Materials:

  • 1-Methyl-3,4-dihydroisoquinoline

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • To a stirred solution of 1-methyl-3,4-dihydroisoquinoline in concentrated sulfuric acid at 0 °C, add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Basify the solution with a concentrated aqueous solution of sodium hydroxide until a pH of >10 is reached, keeping the temperature below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica gel. A reported yield for a similar nitration is 79%.[16]

Protocol 2: Reduction of 7-Nitro-1-methyl-3,4-dihydroisoquinoline to 7-Amino-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from a literature procedure for the reduction of a nitroisoquinoline derivative using tin(II) chloride.[16]

Materials:

  • 7-Nitro-1-methyl-3,4-dihydroisoquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 7-nitro-1-methyl-3,4-dihydroisoquinoline in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Heat the reaction mixture at 60 °C for 2 hours.

  • Pour the reaction mixture onto crushed ice.

  • Basify the aqueous phase with a chilled aqueous solution of sodium hydroxide.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure to afford the desired amine.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound via Nitration-Reduction

experimental_workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Isoquinoline nitration Nitration (e.g., KNO3, H2SO4) start->nitration nitro_iso 7-Nitroisoquinoline (and other isomers) nitration->nitro_iso reduction Reduction (e.g., SnCl2, HCl or H2/Pd-C) nitro_iso->reduction crude_amine Crude this compound reduction->crude_amine extraction Acid-Base Extraction crude_amine->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization (as free base or salt) chromatography->crystallization final_product Pure this compound crystallization->final_product

Caption: A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Bischler-Napieralski Reaction

troubleshooting_bischler_napieralski Troubleshooting Low Yield in Bischler-Napieralski Reaction start Low Yield Observed check_tar Is there significant tar formation? start->check_tar check_sm Is starting material consumed (TLC)? check_tar->check_sm No reduce_temp Reduce temperature and/or shorten reaction time check_tar->reduce_temp Yes check_styrene Is styrene side product observed (NMR/GC-MS)? check_sm->check_styrene Yes increase_temp Increase temperature or use a higher boiling solvent check_sm->increase_temp No stronger_reagent Use a stronger dehydrating agent (e.g., P2O5/POCl3) check_sm->stronger_reagent No change_solvent Use nitrile as solvent to suppress retro-Ritter reaction check_styrene->change_solvent Yes protect_amine Consider protecting the amine group check_styrene->protect_amine No

Caption: A decision tree for troubleshooting low yields in the Bischler-Napieralski synthesis.

Representative Signaling Pathway Modulated by Isoquinoline Alkaloids

signaling_pathway Representative PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Stimulation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTORC1 Inhibition

Caption: A simplified diagram of the PI3K/Akt pathway, a common target of isoquinoline alkaloids.

References

Technical Support Center: Optimizing Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of isoquinolines. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing the isoquinoline core?

A1: The most widely used methods for constructing the isoquinoline scaffold are the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction. Each method has its own advantages and is suited for different starting materials and target molecules.

Q2: My reaction is not working or giving a very low yield. What are the general preliminary checks I should perform?

A2: For any of these reactions, start by verifying the following:

  • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as many of the catalysts and intermediates are sensitive to moisture.

  • Inert Atmosphere: Reactions involving organometallic reagents or strong acids should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents.

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and identify potential side products.

  • Temperature Control: Ensure the reaction temperature is accurately controlled, as deviations can lead to side reactions or decomposition.

Q3: How do I choose the best synthesis method for my target isoquinoline?

A3: The choice of method depends on the desired substitution pattern and the available starting materials:

  • Bischler-Napieralski: Ideal for preparing 3,4-dihydroisoquinolines from β-phenylethylamides, which can then be oxidized to isoquinolines. It is particularly effective for aromatic rings with electron-donating groups.[1][2][3]

  • Pictet-Spengler: A versatile method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[4][5][6] It works well with electron-rich aromatic systems and can even proceed under physiological conditions in some cases.[7]

  • Pomeranz-Fritsch: Used to synthesize isoquinolines from the acid-catalyzed cyclization of benzalaminoacetals. This method can provide isoquinolines with substitution patterns that are difficult to achieve with other methods.[8]

Troubleshooting Guides

Bischler-Napieralski Reaction

Q: My Bischler-Napieralski reaction is failing or giving a low yield. What are the common causes?

A: Low yields in the Bischler-Napieralski reaction often stem from several key factors. The following table summarizes common issues and their solutions.

Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1][9]
The dehydrating agent is not potent enough for the specific substrate.If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1][9]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.
Formation of Styrene Side Product The retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments.Use the corresponding nitrile as a solvent to shift the equilibrium. Alternatively, use milder conditions (e.g., Tf₂O and 2-chloropyridine at low temperatures) to suppress this side reaction.[2]
Tar Formation Decomposition of starting material or product due to excessively high temperatures or prolonged reaction times.Carefully control the reaction temperature and monitor the reaction to avoid unnecessary heating after completion. Ensure adequate solvent is used to maintain a stirrable mixture.[1]
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.Modify the activating groups on the aromatic ring to direct the cyclization. Be aware that ipso-attack followed by rearrangement can occur, especially with P₂O₅.
Pictet-Spengler Reaction

Q: I am having trouble with my Pictet-Spengler reaction. How can I optimize it?

A: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

Observation Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring is not sufficiently nucleophilic (e.g., contains electron-withdrawing groups).Harsher reaction conditions with stronger acids (e.g., trifluoroacetic acid or superacids) and higher temperatures may be required.[6] For very deactivated systems, this reaction may not be suitable.
The iminium ion intermediate is not forming efficiently.Ensure the use of an effective acid catalyst. The reaction is driven by the electrophilicity of the iminium ion.[6]
Side Reactions or Decomposition The reaction conditions are too harsh for the substrate.For sensitive substrates, milder conditions can be employed. In some cases, the reaction can proceed in aprotic media, sometimes even without an acid catalyst, leading to higher yields.[6]
Low Diastereoselectivity (for chiral products) The reaction is run under thermodynamic control, leading to a mixture of isomers.To achieve kinetic control and favor the cis product, perform the reaction at lower temperatures.[6]
Incomplete consumption of the amine Insufficient amount of the carbonyl compound.Use a slight excess of the aldehyde or ketone to ensure the complete consumption of the β-arylethylamine.[7]
Pomeranz-Fritsch Reaction

Q: My Pomeranz-Fritsch reaction is giving a low yield. What should I investigate?

A: Low yields in the Pomeranz-Fritsch synthesis are a frequent issue. Key areas for troubleshooting are outlined below.

Observation Potential Cause Recommended Solution
Low Yield of Isoquinoline The aromatic ring has electron-withdrawing groups, which deactivates it towards electrophilic attack.This reaction is most effective with electron-donating groups on the benzaldehyde. If your substrate is deactivated, consider alternative synthetic routes.
Inappropriate acid catalyst.While concentrated sulfuric acid is traditional, it can cause charring. Try alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids such as trifluoroacetic anhydride. The optimal acid should be determined empirically.
Significant Oxazole Formation A common side reaction that competes with the desired isoquinoline formation.Strongly activating groups on the aromatic ring can accelerate the desired cyclization and outcompete oxazole formation.
Charring and Decomposition The reaction temperature is too high or the reaction time is too long.Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid overheating.

Data Presentation: Comparative Reaction Conditions and Yields

Table 1: Bischler-Napieralski Reaction of N-(3,4-dimethoxyphenethyl)acetamide
Dehydrating Agent Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃TolueneReflux2~75[1]
P₂O₅/POCl₃TolueneReflux1.5~85[1]
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to 01>90[1]
Table 2: Pictet-Spengler Reaction - Substrate Scope and Yields
β-Arylethylamine Carbonyl Compound Conditions Product Yield (%) Reference
TryptamineFormaldehydeHCl, EtOH, 25°CTetrahydro-β-carbolineHigh[6]
PhenethylamineDimethoxymethaneconc. HCl, heatTetrahydroisoquinolineModerate[4][5]
DopaminePhenylacetaldehydePhosphate bufferTetrahydroisoquinoline derivativeup to 87%
Tryptophan methyl esterVarious aldehydesChiral catalystChiral tetrahydro-β-carbolines52-85
Table 3: Pomeranz-Fritsch Reaction - Effect of Substituents and Catalysts
Benzaldehyde Derivative Acid Catalyst Conditions Yield (%) Reference
3,4-DimethoxybenzaldehydeH₂SO₄60°C, 1h~60
BenzaldehydeH₂SO₄160°C, 15 min10-12
3-MethoxybenzaldehydePolyphosphoric acid140°C, 2h~55
4-ChlorobenzaldehydeH₂SO₄160°C, 30 min~5

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction using Phosphorus Oxychloride (POCl₃)

This protocol is a general guideline and may require optimization for specific substrates.

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equiv).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 2.0 to 3.0 equivalents) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide) to neutralize the excess acid.[1]

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This is a general procedure and may need to be adapted based on the specific substrates.

  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Add the aldehyde or ketone (1.0-1.2 equiv).

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid or trifluoroacetic acid). The pH should typically be between 4 and 5.

  • Stir the reaction at room temperature or with gentle heating. The reaction time can vary from a few hours to several days.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Pomeranz-Fritsch Isoquinoline Synthesis

This reaction is typically performed in two stages.

Stage 1: Formation of the Benzalaminoacetal

  • Dissolve the substituted benzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Once the theoretical amount of water has been collected, cool the reaction and remove the toluene under reduced pressure. The crude benzalaminoacetal is often used in the next step without further purification.

Stage 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a pre-cooled solution of the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Allow the mixture to warm to room temperature and then heat as required. The reaction temperature and time are highly substrate-dependent.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the residue by chromatography.

Visualizations

Bischler_Napieralski_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start β-Arylethylamide mix Combine Reagents Under Inert Atmosphere start->mix reagents Anhydrous Solvent Dehydrating Agent (e.g., POCl₃) reagents->mix heat Heat to Reflux mix->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Base monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify product 3,4-Dihydroisoquinoline purify->product

Caption: General experimental workflow for the Bischler-Napieralski reaction.

Troubleshooting_Low_Yield start Low or No Product? check_activation Is the aromatic ring electron-rich? start->check_activation check_reagent Is a strong enough dehydrating agent used? check_activation->check_reagent Yes solution_alternative_route Consider alternative synthesis for deactivated rings. check_activation->solution_alternative_route No check_temp Are reaction temperature and time optimized? check_reagent->check_temp Yes solution_stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃ or Tf₂O) check_reagent->solution_stronger_reagent No check_side_products Are side products (e.g., styrene) observed? check_temp->check_side_products Yes solution_optimize_conditions Increase temperature or time; monitor by TLC. check_temp->solution_optimize_conditions No solution_milder_conditions Use milder conditions (e.g., Tf₂O) to suppress side reactions. check_side_products->solution_milder_conditions Yes

Caption: Troubleshooting decision tree for low yields in isoquinoline synthesis.

Pictet_Spengler_Pathway cluster_intermediate Intermediate Formation cluster_cyclization Cyclization amine β-Arylethylamine imine Schiff Base (Imine) amine->imine carbonyl Aldehyde or Ketone carbonyl->imine acid Acid Catalyst (H⁺) iminium Iminium Ion acid->iminium imine->iminium Protonation spirocycle Spirocyclic Intermediate (optional pathway) iminium->spirocycle Electrophilic Attack cyclized_product Cyclized Intermediate iminium->cyclized_product Direct Cyclization spirocycle->cyclized_product Rearrangement product Tetrahydroisoquinoline cyclized_product->product Deprotonation

Caption: Simplified signaling pathway for the Pictet-Spengler reaction.

References

Technical Support Center: Purification of Aminoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of aminoisoquinolines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimental work.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying aminoisoquinolines?

Aminoisoquinolines can present several purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group imparts basicity to the molecule. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and sometimes irreversible adsorption of the compound.

  • Polarity: The amino group, combined with the nitrogen atom in the isoquinoline ring, makes these compounds relatively polar. This often necessitates the use of polar solvent systems for chromatography, which can sometimes complicate solvent removal.

  • Solubility: Finding a suitable solvent for recrystallization can be challenging. Aminoisoquinolines may be sparingly soluble in common organic solvents at room temperature, requiring a careful selection of solvents or solvent mixtures for effective purification.

  • Isomeric Impurities: The synthesis of substituted isoquinolines can often result in the formation of positional isomers, which have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.

  • Stability: Some aminoisoquinolines can be sensitive to air, light, or acidic conditions, potentially leading to degradation during the purification process.

Q2: What are the most common methods for purifying aminoisoquinolines?

The most common and effective methods for purifying aminoisoquinolines are:

  • Column Chromatography: This is a versatile technique for separating aminoisoquinolines from impurities with different polarities. Due to the basic nature of aminoisoquinolines, it is often necessary to use a modified mobile phase or a different stationary phase to achieve good separation.

  • Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. The key is to find a solvent or solvent system in which the aminoisoquinoline is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating basic aminoisoquinolines from neutral or acidic impurities. The aminoisoquinoline is protonated with an acid to make it water-soluble, allowing it to be separated from non-basic impurities that remain in the organic phase.

Q3: How do I choose the right purification method for my specific aminoisoquinoline?

The choice of purification method depends on the nature of the impurities and the scale of your experiment. A general workflow is often employed:

  • Initial Purification: For crude reaction mixtures, an acid-base extraction is often a good first step to remove a significant portion of non-basic impurities.

  • Primary Purification: Column chromatography is typically used for the primary purification to separate the desired aminoisoquinoline from closely related impurities.

  • Final Polishing: Recrystallization is often used as a final step to obtain a highly pure, crystalline product.

The following diagram illustrates a general purification workflow:

Purification Workflow Crude Crude Aminoisoquinoline Mixture Extraction Acid-Base Extraction Crude->Extraction Remove gross non-basic impurities Chromatography Column Chromatography Extraction->Chromatography Separate from related impurities Recrystallization Recrystallization Chromatography->Recrystallization Final polishing Pure Pure Aminoisoquinoline Recrystallization->Pure

A general workflow for the purification of aminoisoquinolines.

Troubleshooting Guides

Column Chromatography

Problem: My aminoisoquinoline is streaking or tailing on the silica gel column.

  • Cause: The basic amino group is interacting strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution, to your mobile phase. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a polymer-based column.

    • Deactivate the Silica Gel: You can deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent before packing the column.

Problem: My aminoisoquinoline won't elute from the column, even with a very polar solvent.

  • Cause: The compound may be irreversibly adsorbed onto the silica gel due to very strong interactions.

  • Solution:

    • Use a More Basic Modifier: Increase the concentration of the basic modifier in your eluent.

    • Switch to a More Polar and Basic Solvent System: A mixture of dichloromethane/methanol with a small percentage of ammonium hydroxide can be effective for eluting highly polar basic compounds.

    • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) may be a better option.

Recrystallization

Problem: I can't find a suitable solvent for recrystallization.

  • Cause: The solubility profile of your aminoisoquinoline may not be ideal for a single-solvent recrystallization.

  • Solution:

    • Solvent Screening: Test the solubility of a small amount of your compound in a variety of solvents with different polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane). The ideal solvent will dissolve your compound when hot but not at room temperature.

    • Use a Two-Solvent System: If a single solvent is not suitable, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common two-solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.

Problem: My compound "oils out" instead of crystallizing.

  • Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point or as a liquid phase.

  • Solution:

    • Add More Solvent: Add a small amount of the hot solvent to redissolve the oil and then allow the solution to cool more slowly.

    • Lower the Initial Concentration: Start with a more dilute solution.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of the pure compound.

Troubleshooting Decision Tree

The following diagram provides a decision-making workflow for troubleshooting common purification problems.

Troubleshooting Decision Tree decision decision solution solution start Problem with Purification q1 What is the main issue? start->q1 tailing tailing q1->tailing Tailing/Streaking in Chromatography no_elution no_elution q1->no_elution Compound not eluting from column no_crystals no_crystals q1->no_crystals No crystals forming oils_out oils_out q1->oils_out Compound oils out add_base add_base tailing->add_base Add basic modifier to eluent (e.g., TEA) increase_polarity increase_polarity no_elution->increase_polarity Increase eluent polarity and/or base concentration concentrate concentrate no_crystals->concentrate Concentrate the solution redissolve redissolve oils_out->redissolve Add more hot solvent and cool slowly change_stationary_phase change_stationary_phase add_base->change_stationary_phase Still tailing? solution1 solution1 add_base->solution1 Resolved change_stationary_phase->solution1 Use alumina or deactivated silica rev_phase rev_phase increase_polarity->rev_phase Still no elution? solution2 solution2 increase_polarity->solution2 Resolved rev_phase->solution2 Consider reversed-phase chromatography induce induce concentrate->induce Still no crystals? solution3 solution3 concentrate->solution3 Resolved induce->solution3 Induce crystallization (scratching, seeding) change_solvent change_solvent redissolve->change_solvent Still oils out? solution4 solution4 redissolve->solution4 Resolved change_solvent->solution4 Try a different solvent system

A decision tree for troubleshooting common purification issues.

Data Presentation

The following tables summarize typical purification data for some aminoisoquinolines. It is important to note that optimal conditions are highly dependent on the specific substrate and impurities, and empirical optimization is often necessary.

Table 1: Column Chromatography Purification of Aminoisoquinolines

AminoisoquinolineStationary PhaseMobile PhasePurity (before)Purity (after)Yield (%)Reference
1-AminoisoquinolineSilica GelDichloromethane / Methanol (95:5)~90%>98% (HPLC)~85%[1][2]
8-AminoisoquinolineSilica GelHexanes / Ethyl Acetate with 0.5% TriethylamineCrude>95%~80%[3]
3-AminoisoquinolineSilica GelEthyl Acetate / Hexanes (gradient)~95%>97%Not Reported

Table 2: Recrystallization Solvents for Aminoisoquinolines

AminoisoquinolineSolvent(s)Observations
1-AminoisoquinolineBenzeneGood for obtaining crystalline solid.[1]
5-AminoisoquinolineEthanol/WaterEffective for purification.[4]
General AminoisoquinolinesEthanol, Methanol, IsopropanolOften good starting points.
Ethyl Acetate / HexanesA common two-solvent system.
TolueneCan be effective for less polar derivatives.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating basic aminoisoquinolines from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate. The protonated aminoisoquinoline will move into the aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with fresh dilute acid two more times.

  • Basification and Re-extraction:

    • Combine all the aqueous extracts.

    • Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).

    • Extract the now neutral aminoisoquinoline back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to obtain the purified aminoisoquinoline.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for the purification of aminoisoquinolines using silica gel chromatography.

  • Mobile Phase Selection:

    • Using thin-layer chromatography (TLC), determine a suitable mobile phase.

    • A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Add 0.1-1% triethylamine to the mobile phase to prevent tailing.

    • The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent (and triethylamine) under reduced pressure to obtain the purified compound.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing aminoisoquinolines.

  • Solvent Selection:

    • Place a small amount of the crude aminoisoquinoline in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube and observe the solubility.

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude aminoisoquinoline in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

References

stability of Isoquinolin-7-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Isoquinolin-7-amine, addressing common issues encountered during experimental work. The information is designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound solutions.

Issue: My this compound solution is changing color (e.g., turning yellow, brown, or pink). What is happening?

Answer: The discoloration of your this compound solution is a common indicator of degradation.[1] This is likely due to oxidation, as compounds with an amino group on an aromatic ring are susceptible to this process.[1] The formation of colored byproducts is a typical result of such degradation.[1] Several factors can accelerate this process, including exposure to oxygen, light, and trace metal ions, as well as the pH of the solution.[1]

Issue: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an aged this compound sample. What could be the cause?

Answer: The appearance of new peaks in your analytical chromatogram suggests the formation of degradation products. Forced degradation studies are designed to intentionally break down a drug substance to identify potential degradants.[2][3][4] These studies can help establish the degradation pathways and validate the stability-indicating nature of your analytical methods.[2] The degradation of amines can be complex, leading to a variety of byproducts.[5][6]

Issue: My experimental results are inconsistent when using this compound solutions prepared at different times. How can I improve reproducibility?

Answer: Inconsistent results are often linked to the degradation of the compound in solution. To ensure reproducibility, it is crucial to adopt standardized procedures for solution preparation and storage. This includes using freshly prepared solutions for each experiment whenever possible. If stock solutions are required, they should be stored under conditions that minimize degradation.[1] This typically involves protection from light, storage at low temperatures, and potentially the use of an inert atmosphere.[1]

Frequently Asked Questions (FAQs)

This section answers common questions regarding the stability of this compound.

What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by the following factors:

  • Oxidation: The amino group makes the isoquinoline ring susceptible to oxidation, which is often the main degradation pathway.[1] This can be accelerated by the presence of dissolved oxygen and trace metal ions that can act as catalysts.[1]

  • pH: The pH of the solution can significantly impact the rate of degradation. For many amines, stability is favored in a slightly acidic to neutral pH range. Basic conditions can often accelerate oxidation.[1]

  • Light: Exposure to ultraviolet (UV) and visible light can provide the energy to initiate or propagate degradation reactions (photodegradation).[1][7]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation processes.[1][3]

How can I prevent or minimize the degradation of this compound in solution?

To minimize degradation, consider the following preventative measures:

Preventative MeasureDescriptionRationale
Use of Antioxidants/Reducing Agents Add antioxidants or reducing agents to the solution.To inhibit the oxidation process.[1]
Use of Chelating Agents Add a chelating agent such as EDTA (e.g., 0.1-1 mM).To sequester catalytic metal ions that can promote oxidation.[1]
Inert Atmosphere Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).To reduce the exposure to oxygen and minimize oxidation.[1]
Light Protection Store solutions in amber vials or wrap containers in aluminum foil.To prevent photodegradation initiated by UV and visible light.[1]
Temperature Control Store solutions at low temperatures (e.g., 2-8 °C or -20 °C).To slow down the kinetics of degradation reactions.[1]
pH Control Maintain the solution pH in a range that minimizes degradation, which may need to be determined empirically but is often slightly acidic for amino-containing compounds.To avoid pH conditions that accelerate degradation, such as basic conditions for oxidation.[1]
Solvent Selection Choose a suitable solvent that does not promote degradation.Protic solvents may participate in degradation reactions.[1]

What are forced degradation studies and why are they important?

Forced degradation studies, also known as stress testing, are a critical component of pharmaceutical development.[2] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[3][4] The key outcomes of forced degradation testing include evaluating the intrinsic stability of the molecule and ensuring that the analytical methods used are "stability-indicating," meaning they can separate and detect the degradation products from the parent compound.[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent with water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, 8, and 24 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to the final concentration for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature and analyze at 2, 4, 8, and 24 hours.

    • Protect from light to prevent concurrent photodegradation.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at 70°C.

    • Store the stock solution at 70°C.

    • Analyze samples at 1, 2, and 5 days.

  • Photostability:

    • Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, typically HPLC with a UV detector or LC-MS.

  • The method should be able to separate the parent this compound from all degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

G General Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Stress (e.g., 70°C) prep->thermal photo Photochemical Stress (ICH Q1B Guidelines) prep->photo analysis Analyze Stressed Samples (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Characterize Degradants (MS, NMR) analysis->evaluation pathway Establish Degradation Pathways evaluation->pathway

Caption: General workflow for a forced degradation study.

G Hypothetical Oxidation Pathway of this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products IQ_amine This compound intermediate Oxidized Intermediates (e.g., Iminoquinone) IQ_amine->intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->intermediate polymers Colored Polymeric Byproducts intermediate->polymers Polymerization

Caption: Hypothetical oxidation pathway of this compound.

References

Technical Support Center: Cycloaddition Reactions of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cycloaddition reactions of dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions involving dihydroisoquinolines?

A1: The most prevalent cycloaddition reactions involving dihydroisoquinolines are [3+2] and [4+2] cycloadditions. In [3+2] cycloadditions, dihydroisoquinoline derivatives, often as azomethine ylides or nitrones, act as three-atom components.[1][2][3] [4+2] cycloadditions, or Diels-Alder reactions, typically involve the dihydroisoquinoline core as either the diene or dienophile component, depending on the substitution pattern and reaction partners.[4][5]

Q2: What factors primarily influence the diastereoselectivity of these reactions?

A2: Diastereoselectivity is significantly influenced by several factors:

  • Catalyst: Chiral Lewis acids and organocatalysts can induce high levels of diastereoselectivity.[1]

  • Solvent: The polarity of the solvent can affect the transition state geometry and, consequently, the diastereomeric ratio. For instance, in some cases, polar solvents may better stabilize a more polar transition state, leading to a specific diastereomer.[6][7]

  • Temperature: Lower reaction temperatures often lead to higher diastereoselectivity by favoring the thermodynamically more stable transition state.[8][9]

  • Substituents: The steric and electronic properties of substituents on both the dihydroisoquinoline and the dipolarophile/dienophile can dictate the facial selectivity of the cycloaddition.[6][7]

Q3: How do I choose the appropriate catalyst for my reaction?

A3: The choice of catalyst depends on the desired outcome (e.g., high yield, specific stereochemistry) and the nature of the reactants.

  • Lewis Acids: Lewis acids like Sc(OTf)₃ or BF₃·OEt₂ are effective in activating the dienophile or dipolarophile, thereby accelerating the reaction.[10][11][12] Chiral Lewis acids are employed for enantioselective transformations.

  • Organocatalysts: Chiral primary amines and their derivatives can be used to achieve high enantioselectivity and diastereoselectivity in [3+2] cycloadditions.[1]

  • Metal Complexes: Gold, rhodium, and palladium complexes have also been utilized to catalyze various cycloadditions of dihydroisoquinoline derivatives.[5]

Q4: What is the expected regioselectivity in these cycloaddition reactions?

A4: Regioselectivity is primarily governed by the electronic properties of the reactants, as described by frontier molecular orbital (FMO) theory.[8] Generally, the reaction proceeds to favor the regioisomer resulting from the strongest interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Substituent placement on the dihydroisoquinoline and the reaction partner plays a crucial role in determining the electron density at different positions, thus directing the regiochemical outcome.[7]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Reaction Conditions Optimize temperature and reaction time. Some reactions require elevated temperatures to overcome the activation barrier, while others benefit from lower temperatures to prevent decomposition.[6][9]
Poor Reactivity of Starting Materials Ensure the purity of starting materials. The electronic nature of substituents can significantly impact reactivity; consider using dihydroisoquinolines with electron-donating or -withdrawing groups as needed to modulate reactivity.[8][13]
Catalyst Inactivity Use a freshly opened or properly stored catalyst. The choice of catalyst is critical; screen different Lewis acids or organocatalysts to find one that is effective for your specific substrate combination.[1]
Inappropriate Solvent The solvent can influence reactant solubility and the stability of the transition state. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, methanol).[6][8]
Decomposition of Reactants or Products If reactants or products are unstable under the reaction conditions, consider milder conditions, shorter reaction times, or performing the reaction at a lower temperature.
Problem 2: Poor Diastereoselectivity
Potential Cause Suggested Solution
High Reaction Temperature Lowering the reaction temperature often enhances diastereoselectivity by allowing the reaction to proceed through the lower energy transition state.[8][9]
Solvent Effects The choice of solvent can influence the diastereomeric ratio. Experiment with different solvents to find the optimal one for your desired diastereomer.[6]
Sub-optimal Catalyst For catalyzed reactions, the catalyst plays a crucial role in controlling stereoselectivity. If using a chiral catalyst, ensure its enantiomeric purity. Screen different catalysts to improve diastereoselectivity.[1]
Steric and Electronic Effects The substituents on both the dihydroisoquinoline and the other reactant can influence the approach of the two molecules. Modifying these substituents may improve diastereoselectivity.[6]
Problem 3: Formation of Unexpected Side Products
Potential Cause Suggested Solution
Competing Reaction Pathways Dihydroisoquinolines can sometimes undergo competing reactions. For example, in some [3+2] cycloadditions involving N-oxides, side reactions can occur.[14] Adjusting the reaction conditions (e.g., temperature, catalyst) can help favor the desired cycloaddition pathway.
Decomposition of Starting Material Instability of the dihydroisoquinoline or the other reactant under the reaction conditions can lead to decomposition products. Ensure starting materials are stable or use milder conditions.
Further Reaction of the Product The initial cycloadduct may be reactive under the reaction conditions and undergo further transformations. Monitor the reaction by TLC or LC-MS to identify the initial product and optimize for its formation.
Impure Starting Materials Impurities in the starting materials can lead to the formation of side products. Purify all reactants before use.
Problem 4: Difficulty with Product Purification
Potential Cause Suggested Solution
Similar Polarity of Product and Byproducts Optimize the reaction to minimize the formation of byproducts with similar polarity. Explore different chromatographic techniques, such as reversed-phase chromatography or preparative TLC, if standard column chromatography is ineffective.
Product Instability on Silica Gel Some cycloaddition products may be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina for chromatography, or use a different purification method like crystallization.
Complex Mixture of Diastereomers If diastereomers are difficult to separate, try to improve the diastereoselectivity of the reaction. Alternatively, derivatization of the product mixture may facilitate separation.
Scale-up Issues Purification challenges can be exacerbated during scale-up. Continuous flow purification techniques or crystallization may be more suitable for larger quantities.[15][16][17]

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed [3+2] Cycloaddition of a Dihydroisoquinoline-N-oxide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants:

    • Ensure the dihydroisoquinoline-N-oxide and the dipolarophile are pure and dry.

    • Dissolve the dihydroisoquinoline-N-oxide (1.0 equiv) and the dipolarophile (1.2-1.5 equiv) in a dry, inert solvent (e.g., CH₂Cl₂, toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • To a stirred solution of the reactants at the desired temperature (e.g., 0 °C or room temperature), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5-10 mol%) in one portion.[11]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂, ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired cycloadduct.

Data Presentation

Table 1: Effect of Solvent and Temperature on a Model [3+2] Cycloaddition Reaction

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Toluene80755:1
2CH₂Cl₂258510:1
3CH₃CN25828:1
4MeOH2591>20:1
5EtOH088>20:1

Data is hypothetical and for illustrative purposes, but reflects general trends observed in the literature.[1][6][8]

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_conditions Review Reaction Conditions start->check_conditions check_reactants Assess Starting Material Quality start->check_reactants check_catalyst Evaluate Catalyst start->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp/Time optimize_solvent Screen Solvents check_conditions->optimize_solvent Suboptimal Solvent purify_reactants Purify Starting Materials check_reactants->purify_reactants Impure optimize_catalyst Screen Catalysts check_catalyst->optimize_catalyst Inactive or Inappropriate success Successful Reaction optimize_temp->success optimize_solvent->success optimize_catalyst->success purify_reactants->success

Caption: Troubleshooting workflow for low-yield cycloaddition reactions.

Diastereoselectivity_Optimization start Poor Diastereoselectivity lower_temp Lower Reaction Temperature start->lower_temp change_solvent Change Solvent start->change_solvent change_catalyst Modify Catalyst start->change_catalyst modify_substituents Alter Substituents on Reactants start->modify_substituents improved Improved Diastereoselectivity lower_temp->improved change_solvent->improved change_catalyst->improved modify_substituents->improved

Caption: Key parameters for optimizing diastereoselectivity.

References

Technical Support Center: Greener Synthetic Routes for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Scientist-to-Scientist Guide

Welcome to the technical support center for greener isoquinoline synthesis. As researchers and drug development professionals, we are increasingly tasked with not only innovating but doing so sustainably. The synthesis of isoquinoline derivatives—a cornerstone scaffold in medicinal chemistry—has traditionally relied on methods that are effective but often environmentally taxing, employing harsh reagents, toxic solvents, and high energy inputs.

This guide is structured to function as if you're having a conversation with a seasoned application scientist. It moves beyond simple protocols to address the real-world challenges you encounter at the bench. We will explore the causality behind experimental choices, troubleshoot common failures, and provide validated, step-by-step workflows for cutting-edge green methodologies. Our focus is on practical, actionable advice grounded in established green chemistry principles: maximizing atom economy, utilizing safer solvents, increasing energy efficiency, and minimizing waste.

Section 1: Microwave-Assisted Isoquinoline Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering rapid, uniform heating that dramatically reduces reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. However, transitioning from an oil bath to a microwave reactor is not always a simple plug-and-play operation.

Troubleshooting Guide: Microwave Reactions

Question 1: My microwave-assisted reaction is giving a very low yield, or it's not proceeding at all. What's the first thing I should check?

Answer: The most common culprit is inefficient absorption of microwave energy. Microwave heating relies on the interaction of the electromagnetic field with polar molecules in the reaction mixture (dielectric heating).

  • Check Your Solvent: Non-polar solvents like toluene or hexane are poor microwave absorbers. If your protocol requires such a solvent, you can add a small amount of a highly polar "sensitizer" like ethanol or DMF to improve energy absorption. For instance, a ruthenium-catalyzed synthesis of isoquinolines was successfully performed in PEG-400, a polar and recyclable solvent ideal for microwave conditions.

  • Ionic Additives: If you're running a solvent-free reaction, consider adding a small amount of an

Technical Support Center: Microwave-Assisted Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the microwave-assisted synthesis of isoquinolines. The information is designed to help optimize reaction conditions for improved yields and purity.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Microwave Absorption: The reaction mixture may not be absorbing microwave energy effectively, leading to insufficient heating.- Add a small amount of a polar solvent (e.g., DMF, ethanol) or an ionic liquid to increase the polarity of the mixture. - Ensure your reactants themselves are polar enough to couple with microwaves; if not, a polar solvent is necessary.[1]
Sub-optimal Temperature or Time: The reaction may not have reached the necessary temperature or been irradiated for a sufficient duration.- Gradually increase the reaction temperature in increments of 10-20°C. - Extend the irradiation time, monitoring the reaction progress by TLC or LC-MS.[2]
Deactivated Aromatic Ring (for electrophilic cyclizations): In reactions like the Bischler-Napieralski synthesis, electron-withdrawing groups on the aromatic ring can hinder the cyclization.- Use a stronger cyclizing agent (e.g., a mixture of P₂O₅ and POCl₃ instead of POCl₃ alone). - Consider a milder, more modern protocol, such as using triflic anhydride (Tf₂O) and 2-chloropyridine.[2]
Catalyst Deactivation: The catalyst may have lost its activity under the reaction conditions.- Use a fresh batch of catalyst. - Consider a more robust catalyst that is stable at the required temperature.
Formation of Tarry Byproducts or Polymerization Excessive Temperature or Reaction Time: Overheating can lead to the decomposition of starting materials, intermediates, or the final product.- Lower the reaction temperature. - Reduce the irradiation time and monitor the reaction closely to stop it upon completion.[2]
High Concentration of Reactive Species: A high concentration of monomers can favor polymerization.- Reduce the concentration of the reactants by adding more solvent.
Arcing or Sparking in the Microwave Cavity Presence of Metal: Any metal inside the microwave, including stir bars with exposed metal, can cause arcing.- Ensure that only microwave-safe vessels and stir bars are used. - Check for any metallic residues on the glassware.
Conductive Residue: Buildup of carbonaceous material from previous reactions can become conductive and lead to sparking.- Thoroughly clean the microwave cavity and the exterior of the reaction vessels.
Inconsistent or Irreproducible Results Non-uniform Heating: The microwave field within the cavity may not be uniform, leading to "hot spots" and inconsistent heating between runs.- Ensure the reaction vessel is placed in the same position for each experiment. - Use a microwave reactor with a rotating turntable or a mode stirrer to promote even heating. - Ensure proper stirring of the reaction mixture.
Inaccurate Temperature Measurement: The temperature probe may not be accurately reading the internal temperature of the reaction mixture.- Calibrate the temperature probe regularly. - Ensure the probe is properly submerged in the reaction mixture.
Pressure Buildup Exceeding Safety Limits Use of a Low-Boiling Point Solvent at High Temperature: Heating a volatile solvent in a sealed vessel will cause a rapid increase in pressure.- Switch to a higher-boiling point solvent. - Reduce the target reaction temperature. - Ensure the reaction vessel is not overfilled.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for isoquinoline synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several significant advantages, including dramatically reduced reaction times (minutes versus hours), often higher product yields, and improved purity of the final compounds.[3][4][5] This is due to the rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and minimize the formation of side products.[6][7]

Q2: How do I choose the right solvent for my microwave-assisted isoquinoline synthesis?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction. Polar solvents such as DMF, DMSO, ethanol, and acetonitrile are commonly used as they couple efficiently with microwave irradiation, leading to rapid heating.[1] However, non-polar solvents like toluene can also be used if the reactants themselves are polar enough to absorb microwave energy.[1] For some reactions, solvent-free ("neat") conditions can be highly effective and offer a greener alternative.[8]

Q3: Can I use a domestic microwave oven for these syntheses?

A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis. These ovens lack the necessary safety features and precise control over temperature and pressure, which can lead to poor reproducibility and significant safety hazards, especially when working with flammable organic solvents.[9] Dedicated scientific microwave reactors are essential for safe and reproducible results.

Q4: What is a "hot spot" in microwave chemistry, and how can I avoid it?

A4: A "hot spot" is a localized area within the reaction mixture that becomes significantly hotter than the surrounding bulk solution due to uneven distribution of microwave energy. This can lead to side reactions and decomposition. To avoid hot spots, ensure vigorous stirring of the reaction mixture and use a microwave reactor designed for uniform heating, such as one with a rotating platform or a mode stirrer.

Q5: My reaction involves a non-polar solvent. Will microwave heating be effective?

A5: While non-polar solvents themselves do not absorb microwave energy efficiently, the reaction can still be heated if the reactants or any added catalyst are polar. In such cases, the polar species will absorb the microwave energy and transfer heat to the surrounding solvent. Alternatively, a small amount of a polar co-solvent or an ionic liquid can be added to the reaction mixture to improve heating efficiency.

Data Presentation

The following tables summarize the quantitative improvements in yield and reaction time observed in microwave-assisted isoquinoline syntheses compared to conventional heating methods for key reactions.

Table 1: Bischler-Napieralski Reaction

SubstrateMethodTemperature (°C)TimeYield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamideConventional100 (reflux)4 h65[10]
N-(3,4-dimethoxyphenethyl)acetamideMicrowave14030 min85[2]
Various β-arylethylamidesConventionalReflux2-15 h<50[3]
Various β-arylethylamidesMicrowave140-1805-30 min>80[2][8]

Table 2: Pictet-Spengler Reaction

SubstrateMethodTemperature (°C)TimeYield (%)Reference
2-(3,4-dimethoxyphenyl)ethylamine and BenzaldehydeConventionalReflux12 h75[11]
2-(3,4-dimethoxyphenyl)ethylamine and BenzaldehydeMicrowave15015 min98[11]
Tryptamine and AldehydesConventionalAmbient0.5-4 h50-98[10]
Tryptamine and AldehydesMicrowave5020-50 minHigh[12]

Experimental Protocols

This section provides detailed methodologies for key microwave-assisted isoquinoline syntheses.

Protocol 1: Microwave-Assisted Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Reagents and Materials:

    • N-(3,4-dimethoxyphenethyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Acetonitrile (anhydrous)

    • Microwave reactor with sealed vessel capabilities

    • Magnetic stir bar

  • Procedure:

    • In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 mmol) in anhydrous acetonitrile (5 mL).

    • Carefully add phosphorus oxychloride (POCl₃) (3.0 mmol) to the solution.

    • Seal the vial with a Teflon septum and an aluminum crimp cap.

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture at 140°C for 30 minutes. The pressure will typically reach 10-12 bar.[13]

    • After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and cautiously basify with a saturated sodium bicarbonate solution until the pH is ~8-9.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Synthesis of 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Reagents and Materials:

    • 2-(3,4-Dimethoxyphenyl)ethylamine

    • Benzaldehyde

    • Trifluoroacetic acid (TFA)

    • Methanol

    • Microwave reactor with sealed vessel capabilities

    • Magnetic stir bar

  • Procedure:

    • To a 10 mL microwave process vial containing a magnetic stir bar, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol) and benzaldehyde (1.1 mmol) in methanol (3 mL).[12]

    • Add trifluoroacetic acid (TFA) (1.0 mmol) to the mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 150°C for 15 minutes.[11]

    • After cooling to room temperature, open the vial and pour the contents into a separatory funnel.

    • Dilute with water and basify with a 1 M sodium hydroxide solution.

    • Extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the desired tetrahydroisoquinoline.[12]

Visualizations

The following diagrams illustrate the general workflows and logical relationships in microwave-assisted isoquinoline synthesis.

Experimental_Workflow reagents Combine Reactants, Solvent, and Catalyst vial Seal in Microwave Process Vial reagents->vial irradiate Microwave Irradiation (Controlled T, P, t) vial->irradiate cool Cool Reaction Vessel irradiate->cool workup Reaction Workup (Quenching, Extraction) cool->workup purify Purification (Chromatography/ Recrystallization) workup->purify product Characterize Final Product purify->product

General experimental workflow for microwave-assisted synthesis.

Troubleshooting_Logic start Low Product Yield? cause1 Inefficient Heating? start->cause1 Yes cause2 Sub-optimal Conditions? start->cause2 No solution1 Add Polar Solvent/ Ionic Liquid cause1->solution1 side_products Side Products/ Decomposition? solution1->side_products solution2 Increase Temp./Time cause2->solution2 cause3 Deactivated Substrate/Catalyst? cause2->cause3 No solution2->side_products solution3 Use Stronger Reagents/ Fresh Catalyst cause3->solution3 solution3->side_products cause4 Temp./Time Too High? side_products->cause4 Yes success Improved Yield side_products->success No solution4 Lower Temp./ Reduce Time cause4->solution4 solution4->success

Troubleshooting logic for addressing low product yield.

Bischler_Napieralski_Pathway amide β-Arylethylamide intermediate Electrophilic Intermediate (Nitrilium Ion) amide->intermediate + Reagent reagent Dehydrating Agent (e.g., POCl₃, Tf₂O) cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization dihydroisoquinoline 3,4-Dihydroisoquinoline cyclization->dihydroisoquinoline isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline + Oxidant oxidation Oxidation (e.g., Pd/C, DDQ)

Simplified reaction pathway for Bischler-Napieralski synthesis.

References

Validation & Comparative

Validating the Structure of Isoquinolin-7-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of isoquinolin-7-amine derivatives. Objective experimental data and detailed methodologies are presented to support researchers in their drug discovery and development endeavors. The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of research findings.

Spectroscopic and Spectrometric Data for Structural Elucidation

The primary methods for validating the structure of organic molecules like this compound and its derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] X-ray crystallography provides the most definitive three-dimensional structure but requires a suitable single crystal.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental for structural confirmation.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H1~9.0 - 9.2Singlet
Aromatic Protons (H3, H4, H5, H6, H8)~7.0 - 8.5Multiplet
NH₂ Protons~5.0 - 6.0Broad Singlet

Note: Chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS). The exact chemical shifts and multiplicities are dependent on the solvent used and the specific substituents on the isoquinoline core. The NH₂ protons are often broad and can exchange with D₂O.[8]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1~150 - 155
C3~140 - 145
C4~120 - 125
C4a~135 - 140
C5~125 - 130
C6~115 - 120
C7~145 - 150
C8~110 - 115
C8a~130 - 135

Note: The carbon attached to the amino group (C7) is expected to be significantly shielded compared to the unsubstituted isoquinoline.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.[3] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[6]

Table 3: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺145.07602
[M+Na]⁺167.05796
[M+K]⁺183.03190
[M+NH₄]⁺162.10256

Source: PubChemLite, Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase.[9]

Experimental Protocols

General Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[8]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

  • (Optional) 2D NMR: For more complex derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[4]

  • Data Analysis: Process the spectra using appropriate software. Compare the obtained chemical shifts, multiplicities, and coupling constants with reference data for known isoquinoline derivatives or with predicted values to confirm the structure.[10]

General Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺).

  • Data Analysis: Determine the m/z of the molecular ion peak. For HRMS, the measured accurate mass can be used to determine the elemental composition. Fragmentation patterns, if observed, can provide further structural information.[3]

General Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the compound can be mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[8][11]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

  • Data Analysis: Identify characteristic absorption bands for functional groups present in the molecule. For this compound, look for N-H stretching vibrations of the amine group (around 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹).

Visualizations

Experimental Workflow for Structure Validation

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation Synthesized_Compound Synthesized this compound Derivative NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (ESI, HRMS) Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR Xray X-ray Crystallography (optional, for definitive 3D structure) Synthesized_Compound->Xray Data_Comparison Compare with Predicted/ Reference Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Xray->Data_Comparison Structure_Confirmed Structure Confirmed Data_Comparison->Structure_Confirmed

Caption: Workflow for the structural validation of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

Certain isoquinoline derivatives have been investigated as kinase inhibitors. The following diagram illustrates a simplified, hypothetical pathway where an this compound derivative could inhibit a signaling cascade involved in cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Derivative This compound Derivative Derivative->Kinase_A

Caption: Inhibition of a kinase signaling pathway by an this compound derivative.

References

A Comparative Guide to the Biological Activity of Isoquinolin-7-amine Versus Other Isomers: A Review of Current Knowledge and a Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The introduction of an amino group to this heterocyclic system creates a family of isoquinolinamine isomers, each with the potential for distinct pharmacological profiles. This guide aims to provide a comparative overview of the biological activity of Isoquinolin-7-amine and its positional isomers. However, a comprehensive review of the current scientific literature reveals a significant gap: there is a notable lack of direct, systematic comparative studies evaluating the biological activities of all seven positional isomers of unsubstituted aminoisoquinoline (1-, 3-, 4-, 5-, 6-, 7-, and 8-aminoisoquinoline) under the same experimental conditions.

Most available research focuses on the synthesis and biological evaluation of various derivatives of a single isoquinolinamine isomer, rather than a head-to-head comparison of the parent isomers themselves. While structure-activity relationship (SAR) studies often highlight the critical role of substituent placement on the isoquinoline ring, a foundational understanding of how the position of the amino group itself influences biological activity is not well-documented in a comparative manner.[4][5][6]

This guide, therefore, serves a dual purpose: to summarize the fragmented, currently available information on the biological activities of various isoquinolinamine isomers and their derivatives, and to provide a framework of standardized experimental protocols and conceptual pathways to guide future research in systematically evaluating these compounds.

Known Biological Activities of Isoquinolinamine Isomers and Derivatives

While a direct comparative table of IC50 or MIC values for all seven isomers is not feasible due to the lack of data, the following sections summarize some of the reported biological activities for different isomers and their derivatives, providing a glimpse into their therapeutic potential.

Anticancer Activity

Derivatives of various isoquinolinamine isomers have been investigated for their potential as anticancer agents. The position of the amino group and further substitutions significantly impact their potency and mechanism of action.

  • Isoquinolin-1-amine Derivatives: A study on the antiproliferative activity of isoquinolinamine compounds in acute lymphoblastic leukemia cells focused on derivatives of 3-(p-Tolyl)isoquinolin-1-amine (a substituted isoquinolin-1-amine). One of the most effective compounds, FX-9, demonstrated potent activity against both B- and T-ALL cells, with IC50 values ranging from 0.54 to 1.94 µM.[7] This suggests that the isoquinolin-1-amine scaffold is a promising starting point for the development of novel anti-leukemic agents.

  • This compound Derivatives: Naturally occurring 7-aminoisoquinolinequinones have demonstrated anticancer activity.[8] The amino group at the 7-position is a key feature in these compounds, which are thought to exert their effects through mechanisms such as the generation of reactive oxygen species and DNA intercalation.[8]

  • General Anticancer Potential: Studies on derivatives of quinoline and isoquinoline have shown that the position of the nitrogen atom in the bicyclic ring system influences the molecule's interaction with biological targets, which can lead to differences in anticancer activity. For instance, one study noted that an isoquinoline derivative exhibited superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its quinoline counterpart.[4][9]

Antimicrobial Activity

The isoquinoline scaffold is present in many natural and synthetic compounds with antimicrobial properties.[10][11][12] The position of the amino group is expected to influence the spectrum and potency of these compounds.

  • General Antimicrobial Potential: While direct comparative studies on aminoisoquinoline isomers are lacking, research on various isoquinoline derivatives has demonstrated their potential as antibacterial and antifungal agents.[7][9][10] For example, certain alkynyl isoquinoline derivatives have shown strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][9] The minimum inhibitory concentrations (MICs) for some of these derivatives were in the low microgram per milliliter range.[13]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways and are prominent targets in cancer therapy. The isoquinoline core is a common feature in many kinase inhibitors.

  • Isoquinolin-1-amine and Isoquinolin-6-amine Derivatives: Derivatives of 6-substituted isoquinolin-1-amine have been optimized as Rho-associated protein kinase (ROCK) inhibitors, which are targets for cardiovascular diseases.[14]

  • Pyrazolo[3,4-g]isoquinolines: A study on this class of compounds, which can be considered derivatives of aminoisoquinolines, identified potent inhibitors of Haspin kinase, with some compounds exhibiting IC50 values in the nanomolar range (e.g., 57 nM and 66 nM).[11][15] The study also highlighted how substitutions on the isoquinoline ring system can modulate the kinase selectivity profile.[11][15]

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, a systematic comparison of the biological activities of all seven isoquinolinamine isomers is necessary. The following are detailed methodologies for key experiments that would be essential for such a study.

Cell Viability Assay (MTT Assay) for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

    • Compound Treatment: The cells are treated with a range of concentrations of each isoquinolinamine isomer. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin) should be included.

    • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

    • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

    • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

G cluster_workflow Experimental Workflow for Comparing Biological Activities of Isoquinolinamine Isomers cluster_assays Parallel Biological Screening start Start: Synthesize or Procure Isoquinolinamine Isomers (1-, 3-, 4-, 5-, 6-, 7-, 8-amine) prepare Prepare Stock Solutions (e.g., in DMSO) start->prepare anticancer Anticancer Assays (e.g., MTT on various cell lines) prepare->anticancer Treat cells antimicrobial Antimicrobial Assays (e.g., MIC determination) prepare->antimicrobial Treat microbes kinase Kinase Inhibition Assays (e.g., against a panel of kinases) prepare->kinase Test against kinases data_analysis Data Analysis (Calculate IC50, MIC values) anticancer->data_analysis antimicrobial->data_analysis kinase->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End: Identify Lead Isomers for Further Development sar->end G cluster_pathway Generic Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds and activates Adaptor Adaptor Proteins Receptor->Adaptor Recruits Upstream_Kinase Upstream Kinase (e.g., Raf) Adaptor->Upstream_Kinase Activates MEK MEK Upstream_Kinase->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylates and activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates gene expression Inhibitor Isoquinoline-Amine Isomer/Derivative Inhibitor->Upstream_Kinase Inhibits Inhibitor->MEK Inhibits

References

A Comparative Guide to Isoquinoline-Based Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. Its inherent drug-like properties and versatile chemistry have led to the development of numerous compounds targeting a wide array of kinases implicated in diseases ranging from cancer to cardiovascular disorders. This guide provides an objective comparison of the performance of various isoquinoline-based kinase inhibitors, supported by experimental data and detailed methodologies.

Performance Comparison of Isoquinoline-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The following tables summarize the in vitro potency of several isoquinoline-based inhibitors against key kinase targets.

Rho-Associated Coiled-Coil Kinase (ROCK) Inhibitors

The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction, making it a key target in cardiovascular disease and cancer.

CompoundROCK1 IC50/KiROCK2 IC50/KiOther Kinase Selectivity (IC50/Ki)
Fasudil Ki: 0.33 µMIC50: 0.158 µMPKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM), PKG (IC50: 1.650 µM), MLCK (Ki: 36 µM)
Hydroxyfasudil IC50: 0.73 µMIC50: 0.72 µMPKA (IC50: 37 µM)
Ripasudil (K-115) IC50: 51 nMIC50: 19 nMCaMKIIα (IC50: 370 nM), PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)
Netarsudil (AR-13324) Ki: 1 nMKi: 1 nMAlso inhibits Norepinephrine Transporter (NET)
Epidermal Growth Factor Receptor 2 (HER2) Inhibitors

HER2 is a member of the epidermal growth factor receptor family and is a key driver in certain types of breast cancer. While Lapatinib is a quinazoline-based inhibitor, the isoquinoline scaffold has been explored to enhance HER2 selectivity.

CompoundHER2 IC50EGFR IC50Cell Line (IC50)
Isoquinoline Derivative 11c --SKBR3 (Improved activity over quinoline derivatives)
Isoquinoline Derivative 14a Maintained ActivityComparable to HER2SKBR3 (103 nM)
Lapatinib (Reference) 14 nM0.5 nMSK-BR-3 (HER2 overexpressing), A431 (EGFR overexpressing)
Cyclin-Dependent Kinase (CDK) and Other Kinase Inhibitors

Isoquinoline derivatives have shown inhibitory activity against a range of other kinases involved in cell cycle regulation and signaling.

CompoundTarget KinaseIC50 (nM)
Pyrazolo[3,4-g]isoquinoline 1b Haspin57
Pyrazolo[3,4-g]isoquinoline 1c Haspin66
Pyrazolo[3,4-g]isoquinoline 2c Haspin62
4-phenylisoquinolone 11g JNKPotent Inhibition
Apomorphine PKA1000
MLCK11000
PKC8000
Sanguinarine PKA6000
PKC217000
PI3K/Akt/mTOR and VEGFR Pathway Inhibitors (Quinoline Derivatives)

While specific IC50 data for isoquinoline-based inhibitors for PI3K, mTOR, and VEGFR are less prevalent in the readily available literature, numerous quinoline derivatives, which are structural isomers of isoquinolines, have been developed as potent inhibitors of these crucial cancer-related pathways.

CompoundTarget KinaseIC50 (nM)
GSK1059615 PI3Kα0.4
PI3Kβ0.6
PI3Kδ2
PI3Kγ5
mTOR12
NVP-BEZ235 PI3Kα4
PI3Kβ76
PI3Kδ5
PI3Kγ7
mTOR21
Quinoline Derivative 9 VEGFR-298.53
Isatin Derivative 13 VEGFR-269.11
Isatin Derivative 14 VEGFR-285.89

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitor performance data, detailed experimental methodologies are crucial. Below are protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the isoquinoline test compound (e.g., 10 mM in DMSO).

    • Create a serial dilution of the compound in the appropriate assay buffer.

    • Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.

    • Prepare an ATP solution at a concentration that is typically at or near the Km value for the specific kinase.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation:

    • Incubate the reaction plate at room temperature for a specified time, typically 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from negative controls) from all other readings.

    • Normalize the data to the positive control, which represents 100% kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cancer cell lines, providing an indication of cell viability and proliferation.[1]

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the isoquinoline compound (e.g., ranging from 0.01 µM to 100 µM) for a period of 48-72 hours.

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (the concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis for Signaling Pathway Modulation

This technique is employed to detect changes in the phosphorylation status of key proteins within a signaling pathway following treatment with an inhibitor.[1]

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells and treat with the isoquinoline inhibitor at various concentrations for a specified duration.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies that specifically recognize the phosphorylated and total forms of the target proteins (e.g., p-Akt and total Akt, p-ERK and total ERK) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling molecules and the workflow of experimental procedures is essential for a clear understanding of kinase inhibitor function and evaluation.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by isoquinoline-based inhibitors.

ROCK_Signaling_Pathway ROCK Signaling Pathway Ligands Ligands (e.g., LPA, S1P) GPCR GPCR Ligands->GPCR RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK MLCP MLCP ROCK->MLCP Inhibits MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits Actin_Polymerization Actin Stress Fiber Formation Cofilin->Actin_Polymerization pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Contraction Cell Contraction & Motility pMLC->Contraction Inhibitor Isoquinoline ROCK Inhibitors Inhibitor->ROCK

Caption: The ROCK signaling pathway and the point of intervention by isoquinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN->PIP2 PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Survival, Growth, Proliferation Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1->Downstream Inhibitor_PI3K Isoquinoline PI3K Inhibitors Inhibitor_PI3K->PI3K Inhibitor_mTOR Isoquinoline mTOR Inhibitors Inhibitor_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK_pathway Ras/Raf/MEK/ERK Pathway VEGFR->MAPK_pathway PKC PKC PLCg->PKC PKC->MAPK_pathway Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Vascular Permeability Akt->Angiogenesis MAPK_pathway->Angiogenesis Inhibitor Isoquinoline VEGFR Inhibitors Inhibitor->VEGFR

Caption: The VEGFR signaling pathway, a critical driver of angiogenesis in tumors.

HER2_Signaling_Pathway HER2 Signaling Pathway HER2_dimer HER2 Dimerization (with HER3/EGFR) HER2 HER2 HER2_dimer->HER2 Activates PI3K PI3K HER2->PI3K MAPK_pathway Ras/Raf/MEK/ERK Pathway HER2->MAPK_pathway Akt Akt PI3K->Akt Cell_Pro Cell Proliferation & Survival Akt->Cell_Pro MAPK_pathway->Cell_Pro Inhibitor Isoquinoline HER2 Inhibitors Inhibitor->HER2

Caption: The HER2 signaling pathway, a key therapeutic target in HER2-positive cancers.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Isoquinoline MAPK Inhibitors Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade, a central pathway in cell proliferation and differentiation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the characterization of a novel isoquinoline-based kinase inhibitor.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow Start Start: Novel Isoquinoline Compound Biochem_Assay In Vitro Biochemical Assay (e.g., ADP-Glo) Start->Biochem_Assay Potency (IC50) Cell_Assay Cell-Based Assay (e.g., MTT) Biochem_Assay->Cell_Assay Cellular Activity Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Assay->Pathway_Analysis Mechanism of Action In_Vivo In Vivo Efficacy Studies (Xenograft Model) Pathway_Analysis->In_Vivo Preclinical Efficacy End End: Lead Compound Characterization In_Vivo->End

Caption: A generalized experimental workflow for the evaluation of a novel kinase inhibitor.

References

Spectroscopic Analysis for Isoquinolin-7-amine Confirmation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic techniques for the confirmation of Isoquinolin-7-amine. It details experimental protocols and presents a comparative analysis of expected spectroscopic data with related isomers, offering a valuable resource for the characterization of this important heterocyclic amine.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for this compound and its isomers. This data is essential for the unambiguous identification and characterization of these compounds.

Table 1: 1H NMR and 13C NMR Data Comparison

Compound1H NMR Chemical Shifts (δ, ppm)13C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) Aromatic protons: ~7.0-8.5 ppm; NH2 protons: broad signal ~5.0-6.0 ppmAromatic carbons: ~110-155 ppm; Carbon bearing NH2: shielded
1-Aminoisoquinoline Data not readily available in literatureData available on SpectraBase, but requires subscription for access.
3-Aminoisoquinoline H1: ~9.0-9.2 (s); Aromatic Protons (H4, H5, H6, H7, H8): ~7.5-8.5 (m); NH2 Protons: ~5.0-6.0 (br s)[1]Aromatic/Heterocyclic Carbons: ~110-155 ppm[1]
5-Aminoisoquinoline 1H NMR spectrum available on ChemicalBook[2]Data available on SpectraBase, but requires subscription for access.[3]
8-Aminoisoquinoline 9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H) (in DMSO-d6)[4]Data not readily available in literature

Table 2: FTIR, Mass Spectrometry, and UV-Vis Data Comparison

CompoundKey FTIR Peaks (cm-1)Mass Spectrometry (m/z)UV-Vis λmax (nm)
This compound N-H stretch: ~3300-3500; Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1500-1650; C-N stretch: ~1250-1350[M+H]+: 145.07602; [M+Na]+: 167.05796; [M]+: 144.06819Expected in the 200-400 nm range
1-Aminoisoquinoline Data not readily available in literatureMass Spectrum available on SpectraBase, but requires subscription for access.[5]Data not readily available in literature
3-Aminoisoquinoline N-H stretch: ~3300-3500; Aromatic C-H stretch: ~3000-3100; C=C and C=N stretch: ~1500-1650; C-N stretch: ~1250-1350[1]Molecular Ion (M+): 144.17~220, 250, 300, 350[1]
5-Aminoisoquinoline FTIR data available on SpectraBase, but requires subscription for access.Mass Spectrum available on NIST WebBook.UV/Visible spectrum available on NIST WebBook.
8-Aminoisoquinoline Data not readily available in literatureData not readily available in literatureData not readily available in literature

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are designed to yield high-quality data for the confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, providing crucial information about its structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

  • 1H NMR Acquisition:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0 to 12 ppm.

    • A relaxation delay of 1-2 seconds is generally sufficient.[1]

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times or higher sample concentrations may be necessary due to the low natural abundance of 13C.[1]

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Collection: Apply pressure using the pressure arm to ensure good contact between the sample and the crystal, then collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm-1.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program to separate the components of the sample. A typical program might start at 80°C, ramp to 240°C, and then to 290°C.

    • Helium is commonly used as the carrier gas.

  • MS Analysis:

    • The eluent from the GC is introduced into the mass spectrometer.

    • Ionize the sample using a technique such as Electron Ionization (EI).

    • Analyze the resulting ions using a mass analyzer (e.g., quadrupole).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule, which are related to its conjugated system.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.[1]

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of approximately 200-400 nm.[1]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_H1 Acquire 1H Spectrum transfer->acquire_H1 acquire_C13 Acquire 13C Spectrum transfer->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft correction Phase & Baseline Correction ft->correction reference Reference Spectrum correction->reference analyze Structure Confirmation reference->analyze

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis background Collect Background Spectrum place_sample Place Solid Sample on ATR Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum process Generate Absorbance/ Transmittance Spectrum collect_spectrum->process analyze Identify Functional Groups process->analyze

Caption: Workflow for FTIR-ATR spectroscopic analysis.

MS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize analyze_mass Mass Analysis ionize->analyze_mass identify_peaks Identify Molecular Ion & Fragmentation Pattern analyze_mass->identify_peaks confirm Structure Confirmation identify_peaks->confirm

Caption: Workflow for GC-MS analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution in UV-Transparent Solvent fill_cuvette Fill Quartz Cuvette prepare_solution->fill_cuvette baseline Record Baseline (Solvent Only) fill_cuvette->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda analyze Analyze Electronic Properties identify_lambda->analyze

Caption: Workflow for UV-Vis spectroscopic analysis.

References

A Comparative Guide to Purity Assessment Techniques for Isoquinolin-7-amine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a cornerstone of reliable and reproducible results. Isoquinolin-7-amine and its structural isomers, such as 3-aminoisoquinoline and 5-aminoisoquinoline, are valuable heterocyclic building blocks in medicinal chemistry.[1] The purity of these starting materials directly influences the outcome of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of the three most common and powerful analytical techniques for assessing the purity of this compound and its alternatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We present a summary of their performance, detailed experimental protocols, and decision-making workflows to assist in selecting the most appropriate method for a given analytical challenge.

Comparative Analysis of Key Purity Assessment Techniques

The choice of an analytical method for purity determination is dictated by factors such as the analyte's physicochemical properties, the nature of expected impurities, required sensitivity, and the desired level of accuracy. Each technique offers distinct advantages and is suited for different aspects of purity analysis. HPLC is often the workhorse for routine purity checks, GC-MS excels at identifying volatile and semi-volatile impurities, and qNMR stands out as a primary method for obtaining an absolute purity value without requiring an identical reference standard.[2]

Table 1: Performance Comparison of Analytical Methods for Aminoisoquinoline Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection.Separation of volatile compounds based on boiling point and column interaction, with mass spectrometric detection.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[1]
Typical Purity Range ≥98% (Commercial products often specify ≥99% by HPLC)[1]>98.0% (as specified by some suppliers)[3]Provides an absolute purity value (e.g., 60-90% for reference materials, up to >99% for high-purity samples).[4]
Linearity (R²) Typically >0.999[5]Typically >0.99[5]Typically >0.999[6]
Accuracy (% Recovery) 98 - 102%[5]85 - 115%[5]99.6% or better[6]
Precision (%RSD) < 2%[5]< 15%[5][7]< 1%[8]
Limit of Detection (LOD) ~0.1 µg/mL (Analyte dependent)[5]Sub-microgram levels, ng/mL range possible[7]Analyte and field strength dependent, but highly sensitive.
Key Advantages Robust, versatile, widely available, excellent for non-volatile and thermally labile compounds.High separation efficiency, provides structural information (MS), ideal for residual solvents and volatile impurities.Primary ratio method, highly accurate and precise, does not require a specific reference standard of the analyte, provides structural confirmation.[9][10]
Key Limitations Requires a reference standard for quantification, response factors can vary between compounds.Limited to thermally stable and volatile compounds; derivatization may be required for polar amines.Lower throughput, requires more expensive equipment, potential for signal overlap in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible purity assessments. The following protocols are generalized for the analysis of this compound, 3-aminoisoquinoline, and 5-aminoisoquinoline and should be optimized and validated for specific instrumentation and applications.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general gradient RP-HPLC method suitable for separating aminoisoquinolines from their potential impurities.

  • Objective: To determine the purity of the aminoisoquinoline sample by separating the main component from related substances.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient Elution:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 70% B

      • 25-30 min: 70% B

      • 30-32 min: 70% to 5% B

      • 32-40 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A mixture of Water and Acetonitrile (80:20 v/v).

    • Standard Solution: Accurately weigh and dissolve a reference standard of the specific aminoisoquinoline in the diluent to a final concentration of approximately 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • Data Analysis:

    • Calculate the purity using the area percent normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities and confirming the identity of the main component. Derivatization is often recommended for amines to improve peak shape and thermal stability.

  • Objective: To identify and quantify volatile impurities and confirm the molecular weight of the aminoisoquinoline.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.[11]

    • Injector Temperature: 270 °C.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation (with Silylation):

    • Accurately weigh approximately 1 mg of the aminoisoquinoline sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Data Analysis:

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify purity based on the relative peak area percentage of the total ion chromatogram (TIC).

Quantitative ¹H-NMR (qNMR)

qNMR provides an absolute purity value by comparing the integral of an analyte's signal to the integral of a known amount of a high-purity internal standard.[9]

  • Objective: To determine the absolute mass fraction purity of the aminoisoquinoline sample.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Standards:

    • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard (IS): High-purity certified reference material (e.g., Maleic Anhydride, Dimethyl Sulfone) with a known purity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the aminoisoquinoline sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Vortex until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton experiment (e.g., zg30).

    • Flip Angle: 30° or 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Carefully integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where:

      • I = Integral Area

      • N = Number of Protons for the integrated signal

      • M = Molar Mass (Analyte: 144.17 g/mol )

      • W = Weight

      • P = Purity of the Internal Standard

Visualized Workflows and Logic

To further clarify the experimental and decision-making processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Purity Calculation p1 Weigh Sample & Internal Standard (for qNMR) p2 Dissolve in Appropriate Solvent p1->p2 p3 Derivatization (if required for GC-MS) p2->p3 a1 HPLC (UV/PDA Detection) p2->a1 a3 qNMR (¹H Experiment) p2->a3 a2 GC-MS (EI Source) p3->a2 d1 Peak Integration & Area Percent Calculation a1->d1 d2 Spectral Library Search & TIC Area Percent a2->d2 d3 Signal Integration & Absolute Purity Formula a3->d3

A generalized workflow for the purity assessment of aminoisoquinolines.

Logic_Diagram rect_node rect_node start Purity Analysis Required? q1 Routine QC or Impurity Profile? start->q1 q2 Volatile Impurities Expected? q1->q2 Impurity Profile hplc Use HPLC (Robust, Versatile) q1->hplc Routine QC q3 Absolute Purity Value Needed? q2->q3 No gcms Use GC-MS (High Resolution for Volatiles) q2->gcms Yes qnmr Use qNMR (Primary Method, High Accuracy) q3->qnmr Yes combine Use Orthogonal Methods (e.g., HPLC + qNMR) q3->combine Comprehensive Characterization

A logic diagram for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound and its isomers can be effectively accomplished using HPLC, GC-MS, and qNMR. For routine quality control and analysis of non-volatile impurities, HPLC is a robust and versatile choice. GC-MS is indispensable when volatile impurities or residual solvents are a concern, providing both separation and structural identification. For the highest accuracy and an absolute purity determination without the need for a specific analyte standard, qNMR is the superior primary method.[12][13]

For comprehensive characterization, particularly in a drug development setting, employing a combination of these orthogonal techniques is highly recommended. For instance, using HPLC for impurity profiling and qNMR to establish the absolute purity of a reference batch provides a complete and reliable picture of the material's quality, ensuring the integrity of subsequent research and development activities.

References

A Researcher's Guide to Bioassay Validation for Novel Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of bioassay validation for novel isoquinoline compounds, focusing on their anti-cancer properties. This document summarizes key performance data, details experimental protocols for crucial assays, and visualizes the underlying signaling pathways and experimental workflows.

The isoquinoline scaffold is a core component of numerous natural and synthetic compounds with significant biological activities, particularly in oncology.[1][2] Validating the bioassays used to characterize these novel compounds is critical for accurate assessment of their therapeutic potential. This guide will compare the cytotoxic and apoptotic effects of three representative isoquinoline alkaloids—berberine, palmatine, and sanguinarine—alongside a novel synthetic isoquinoline derivative, presenting experimental data and detailed methodologies.

Comparative Analysis of Cytotoxicity

The anti-proliferative activity of novel isoquinoline compounds is a primary focus of their validation. The 50% inhibitory concentration (IC50) is a key metric, and a comparison of IC50 values across different cancer cell lines provides insights into the potency and selectivity of these compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Berberine HT29Colon Carcinoma52.37 ± 3.45[3]
T47DBreast Cancer25[4][5]
MCF-7Breast Cancer25[4][5]
HCC70Triple-Negative Breast Cancer0.19[6]
BT-20Triple-Negative Breast Cancer0.23[6]
MDA-MB-468Triple-Negative Breast Cancer0.48[6]
MDA-MB-231Triple-Negative Breast Cancer16.7[6]
Palmatine MCF-7Breast Cancer5.805 µg/mL[7]
T47DBreast Cancer5.126 µg/mL[7]
ZR-75-1Breast Cancer5.341 µg/mL[7]
Sanguinarine Bel7402Hepatocellular Carcinoma2.90[8]
HepG2Hepatocellular Carcinoma2.50[8]
HCCLM3Hepatocellular Carcinoma5.10[8]
SMMC7721Hepatocellular Carcinoma9.23[8]
H1299Non-small cell lung cancer0.4 (as a LSD1 inhibitor)[9]
Novel Phenylaminoisoquinolinequinone (Compound 4a) AGSGastric Adenocarcinoma0.5[10]
SK-MES-1Lung Cancer0.7[10]
J82Bladder Carcinoma1.2[10]

Key Bioassays for Validation: Experimental Protocols

Robust and reproducible experimental protocols are the cornerstone of bioassay validation. Below are detailed methodologies for assays commonly used to characterize the anti-cancer activity of isoquinoline compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[12]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add Isoquinoline Compounds A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

MTT Assay Experimental Workflow.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[13]

Protocol:

  • Cell Treatment: Treat cells with the isoquinoline compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).[3]

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[1]

AnnexinV_Assay_Workflow cluster_workflow Annexin V Apoptosis Assay Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V and PI C->D E Incubate (15 min, RT, Dark) D->E F Analyze by Flow Cytometry E->F

Annexin V Apoptosis Assay Workflow.

In Vitro Kinase Inhibition Assay

Many isoquinoline compounds exert their effects by inhibiting protein kinases. An in vitro kinase assay can quantify the inhibitory potential of a novel compound against a specific kinase.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer. Dilute the target kinase and its substrate to their working concentrations. The ATP concentration should be at or near the Km for the kinase.[15]

  • Kinase Reaction: In a 384-well plate, add the diluted inhibitor, followed by the diluted kinase enzyme. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 60 minutes.[15]

  • Signal Generation and Detection: Add a detection reagent that quantifies the kinase activity (e.g., by measuring ADP production). Incubate for 30-60 minutes at room temperature.[15]

  • Data Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[15]

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Reagents B Add Inhibitor to Plate A->B C Add Kinase Enzyme B->C D Initiate Reaction with ATP/Substrate C->D E Incubate (60 min, RT) D->E F Add Detection Reagent E->F G Incubate (30-60 min, RT) F->G H Measure Signal G->H I Calculate IC50 H->I

In Vitro Kinase Inhibition Assay Workflow.

Signaling Pathways Targeted by Isoquinoline Compounds

Understanding the mechanism of action of novel isoquinoline compounds requires knowledge of the key signaling pathways they modulate. Many of these compounds have been shown to interfere with pro-survival pathways in cancer cells.[16]

Key Signaling Pathways Modulated by Isoquinoline Compounds.

This guide serves as a foundational resource for the validation of bioassays for novel isoquinoline compounds. The provided data, protocols, and diagrams offer a framework for the systematic evaluation of these promising therapeutic agents. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the successful translation of these compounds into clinical applications.

References

The Double-Edged Sword: Isoquinoline Derivatives as Inhibitors of HER2 and EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and selectivity of isoquinoline-based compounds targeting two pivotal oncogenes, providing researchers and drug developers with critical data for advancing cancer therapeutics.

In the landscape of targeted cancer therapy, the human epidermal growth factor receptor (HER) family, particularly HER2 and EGFR, remains a focal point for drug development. Overexpression or mutation of these receptor tyrosine kinases is a hallmark of various aggressive cancers, including breast, lung, and gastric tumors. Isoquinoline derivatives have emerged as a promising class of small molecule inhibitors, demonstrating potent activity against both HER2 and EGFR. This guide provides a comprehensive comparison of their inhibitory profiles, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation cancer drugs.

Performance Data: A Tale of Potency and Selectivity

The quest for effective HER2 and EGFR inhibitors is not solely about potency but also hinges on selectivity. While dual inhibition can be advantageous in certain contexts, off-target effects, particularly the EGFR-related toxicities like skin rash and diarrhea, have driven the search for more selective agents.[1] A recent study highlights the development of novel isoquinoline-tethered quinazoline derivatives designed to achieve enhanced HER2 inhibition with improved selectivity over EGFR.[1][2][3]

Below is a summary of the in vitro kinase inhibitory activity and antiproliferative effects of representative isoquinoline derivatives compared to the established dual inhibitor, Lapatinib.

Table 1: In Vitro Kinase Inhibition of Isoquinoline Derivatives against HER2 and EGFR

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Selectivity Ratio (EGFR IC50 / HER2 IC50)
Lapatinib 23231.0
Compound 14f 1241434.5
Compound 14a 103 (SKBR3)--
Compound 7c 8>1920>240

Data compiled from multiple sources.[1][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineTarget OverexpressionIC50 (nM)
Lapatinib SKBR3HER2418
Lapatinib A431EGFR-
Compound 14f SKBR3HER2-
Compound 14a SKBR3HER2103
Compound 14a A431EGFR>10,000

Data represents the concentration required for 50% inhibition of cell growth.[1]

These data underscore the potential of isoquinoline derivatives to achieve high potency against HER2 while minimizing EGFR inhibition, a crucial step towards developing safer and more effective targeted therapies.[1] Notably, compound 7c exhibited a remarkable 240-fold improvement in selectivity over lapatinib.[4] The development of such selective inhibitors is a significant advancement, as treatments combining HER2-selective inhibitors with other anti-cancer drugs have shown improved clinical benefits.[1]

Experimental Corner: Protocols for Evaluating Inhibitor Performance

Reproducible and rigorous experimental design is the bedrock of drug discovery. The following are detailed methodologies for key assays used to characterize the inhibitory activity of isoquinoline derivatives against HER2 and EGFR.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified HER2 and EGFR enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human HER2 and EGFR kinase domains are commercially sourced. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the kinase, the peptide substrate, ATP, and the test compound at varying concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell-Based Anti-proliferative Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that overexpress HER2 or EGFR.

Protocol:

  • Cell Culture: Human cancer cell lines with known HER2 (e.g., SKBR3, BT-474) or EGFR (e.g., A431) overexpression are cultured in appropriate media.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a prolonged period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. These assays rely on the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells.

  • Data Analysis: The absorbance is read using a plate reader, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined.

In Vivo Tumor Xenograft Models

Animal models are crucial for evaluating the in vivo efficacy and tolerability of drug candidates.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., BT-474) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[4]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are randomized into treatment and control groups. The test compound is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI).

  • Toxicity Assessment: The general health of the mice, including body weight and any signs of adverse effects, is monitored throughout the study.

Visualizing the Molecular Landscape

To better understand the context of HER2 and EGFR inhibition, the following diagrams illustrate the key signaling pathways and a typical workflow for inhibitor evaluation.

HER2_EGFR_Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->RAS_RAF_MEK_ERK Dimerization & Phosphorylation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Dimerization & Phosphorylation HER2 HER2 HER2->RAS_RAF_MEK_ERK Dimerization & Phosphorylation HER2->PI3K_AKT_mTOR Dimerization & Phosphorylation Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis Inhibitor Isoquinoline Derivative Inhibitor->EGFR Inhibits Kinase Activity Inhibitor->HER2 Inhibits Kinase Activity

Caption: HER2 and EGFR signaling pathways and the point of intervention for isoquinoline inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Analysis & Optimization Kinase_Assay Enzymatic Kinase Assay (HER2 & EGFR) Cell_Assay Cell Proliferation Assay (e.g., SKBR3, A431) Kinase_Assay->Cell_Assay Confirm Cellular Activity Xenograft Tumor Xenograft Model Cell_Assay->Xenograft Evaluate In Vivo Efficacy SAR Structure-Activity Relationship (SAR) Xenograft->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Kinase_Assay Iterative Design

Caption: A generalized workflow for the preclinical evaluation of HER2/EGFR inhibitors.

The Path Forward: Structure-Activity Relationships and Future Directions

The development of isoquinoline derivatives as HER2 and EGFR inhibitors is a dynamic field, with ongoing efforts to refine their structure-activity relationships (SAR).[5] The data presented herein demonstrates that subtle modifications to the isoquinoline scaffold can dramatically impact both potency and selectivity.[1] Future research will likely focus on further optimizing these compounds to enhance their pharmacokinetic properties, improve their safety profiles, and overcome mechanisms of drug resistance. The ultimate goal is to translate these promising preclinical findings into clinically effective therapies for patients with HER2- and EGFR-driven cancers.

References

The Selectivity of Isoquinoline Derivatives for Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its derivatives have emerged as a significant class of protein kinase inhibitors, demonstrating therapeutic potential in oncology and other disease areas. This guide provides a comprehensive comparison of the selectivity of various isoquinoline derivatives for specific protein kinases, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Analysis of Kinase Inhibition

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of isoquinoline derivatives and well-known comparator kinase inhibitors against a panel of protein kinases. Lower IC50 values indicate higher potency.

Table 1: Selectivity Profile of Isoquinoline Sulfonamide Derivatives and Comparators
Kinase TargetH-8 (IC50, nM)Staurosporine (IC50, nM)KT 5720 (IC50, nM)
PKA 1200756 - 3300
PKG 4808.5-
PKC 150000.7-
CaMKII -20-
PHK --11
PDK1 --300

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Table 2: Selectivity Profile of Pyrazolo[3,4-g]isoquinoline Derivatives Against Haspin and Other Kinases
CompoundHaspin (IC50, nM)CLK1 (IC50, nM)DYRK1A (IC50, nM)CDK9 (IC50, nM)Selectivity Index (SI) vs. Haspin
1b 57>1000>1000>1000>17.5
1c 66>1000>1000>1000>15.1
2a 150120902000.6 (vs. DYRK1A)
2c 62>1000250>10004.0 (vs. DYRK1A)

Data from a study on pyrazolo[3,4-g]isoquinolines. Assays were performed using the ADP-Glo assay with 10 µM ATP.[1]

Table 3: Comparative Inhibition of Aporphine Isoquinoline Alkaloids
Kinase TargetApomorphine (IC50, µM)Sanguinarine (IC50, µM)
PKA (cAK) 16
MLCK 11-
PKC 8217

Data from a study on isoquinoline and oxazine alkaloids.[2]

Structure-Activity Relationship (SAR) of Isoquinoline Kinase Inhibitors

The selectivity and potency of isoquinoline derivatives are heavily influenced by the nature and position of substituents on the isoquinoline core.

For the isoquinoline sulfonamide family, the hydrogen bond involving the nitrogen at position 2 of the isoquinoline ring is crucial for binding to the kinase hinge region.[3][4] Selectivity among different kinases is primarily achieved by modifications at positions 5 and 8 of the isoquinoline ring, which interact with different amino acid residues in the ATP-binding pocket.[3][4]

In the case of pyrazolo[3,4-g]isoquinolines , substitutions at the 4- and 8-positions significantly impact their kinase inhibition profiles. For instance, the introduction of a bromine atom at the 8-position was found to be detrimental to Haspin inhibition, while alkyl groups at the 4-position led to varied selectivity profiles.[5]

Key Signaling Pathways Targeted by Isoquinoline Derivatives

Isoquinoline derivatives have been shown to modulate several critical signaling pathways implicated in cell growth, proliferation, and survival.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its dysregulation is a common feature in many cancers.[6] Several isoquinoline derivatives have been developed to target key kinases in this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Rheb Rheb TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation PI3K_inhibitor Isoquinoline Derivatives PI3K_inhibitor->PI3K Akt_inhibitor Isoquinoline Derivatives Akt_inhibitor->Akt mTOR_inhibitor Isoquinoline Derivatives mTOR_inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by isoquinoline derivatives.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another crucial signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and cellular processes like proliferation, differentiation, and apoptosis.[7] Isoquinoline derivatives have been reported to inhibit key components of this pathway.[6]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Myc) ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Raf_inhibitor Isoquinoline Derivatives Raf_inhibitor->Raf MEK_inhibitor Isoquinoline Derivatives MEK_inhibitor->MEK

Caption: The MAPK/ERK signaling pathway with potential inhibition points for isoquinoline derivatives.

Experimental Protocols for Kinase Selectivity Profiling

Accurate determination of kinase inhibitor selectivity relies on robust and well-characterized experimental assays. Below are detailed methodologies for commonly used kinase profiling platforms.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Protocol Outline:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (isoquinoline derivative) at various concentrations.

    • Incubate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HotSpot™ Radiometric Assay

The HotSpot™ assay is a filter-binding radiometric assay that directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a kinase substrate.

Principle: The kinase reaction is performed with [γ-³³P]ATP. The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified.

Protocol Outline:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, cofactors, and the test compound in a multiwell plate.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at the optimal temperature for a specific duration.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a termination buffer (e.g., phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose or similar filter membrane.

  • Washing:

    • Wash the filter membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Measurement:

    • Dry the filter membrane and measure the radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration compared to a control reaction.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow for Kinase Selectivity Profiling

A typical workflow for assessing the selectivity of a novel isoquinoline derivative involves a multi-step process, often starting with a broad screen followed by more detailed characterization.

Kinase_Profiling_Workflow Start Synthesized Isoquinoline Derivative SingleDoseScreen Single-Dose Screening (Large Kinase Panel) Start->SingleDoseScreen HitIdentification Identify 'Hits' (% Inhibition > Threshold) SingleDoseScreen->HitIdentification IC50Determination IC50 Determination (Dose-Response) HitIdentification->IC50Determination 'Hits' SelectivityProfiling Selectivity Profiling (Comparison of IC50s) HitIdentification->SelectivityProfiling No significant hits IC50Determination->SelectivityProfiling CellularAssays Cell-Based Assays (Target Engagement & Phenotype) SelectivityProfiling->CellularAssays LeadOptimization Lead Optimization CellularAssays->LeadOptimization

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Conclusion

Isoquinoline derivatives represent a versatile and potent class of protein kinase inhibitors. Their selectivity profiles can be finely tuned through chemical modifications, leading to the development of compounds with high affinity for specific kinase targets. A thorough understanding of their structure-activity relationships, combined with rigorous experimental evaluation using a variety of assay platforms, is essential for advancing these promising compounds in drug discovery and development. This guide provides a foundational resource for researchers to compare and evaluate the performance of novel isoquinoline derivatives in the context of established kinase inhibitors and key cellular signaling pathways.

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability of Isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery and development, understanding the metabolic stability of lead compounds is a critical step in predicting their in vivo behavior, optimizing dosage regimens, and avoiding late-stage clinical failures. This guide provides a comparative overview of the metabolic stability of various isoquinoline analogs, supported by experimental data from in vitro microsomal stability assays. By presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and workflows, this document aims to be an invaluable resource for professionals in the field.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. However, the metabolic fate of these molecules can vary significantly based on their substitution patterns. Rapid metabolism can lead to low bioavailability and short duration of action, while excessively slow metabolism might result in drug accumulation and potential toxicity. Therefore, a thorough understanding and comparison of the metabolic stability of different isoquinoline analogs are paramount.

Comparative Metabolic Stability of Isoquinoline Analogs

The following table summarizes the in vitro metabolic stability data for a selection of isoquinoline analogs, as determined by microsomal stability assays. These assays, typically conducted using human or rodent liver microsomes, provide key parameters such as the percentage of the parent compound remaining over time, the metabolic half-life (t1/2), and the intrinsic clearance (CLint).

Compound IDAnalog TypeSpeciesMicrosomal Stability (% remaining after 30 min)In Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
14f Isoquinoline-tethered quinazolineHuman55.7[1]--
Mouse84.9[1]--
13f Isoquinoline-tethered quinazolineHuman28.1[1]--
Mouse41.8[1]--
14b Isoquinoline-tethered quinazolineHuman27.3[1]--
Mouse14.4[1]--
14c Isoquinoline-tethered quinazolineHuman<10[1]--
Mouse<10[1]--
14g Isoquinoline-tethered quinazolineHuman19.0[1]--
Mouse42.3[1]--
14h Isoquinoline-tethered quinazolineHuman27.7[1]--
Mouse37.9[1]--
14i Isoquinoline-tethered quinazolineHuman34.9[1]--
Mouse38.2[1]--
5-Aminoisoquinoline (5-AIQ) AminoisoquinolineHuman-14.547.6
UNC10201652 Not specifiedHuman-28.8[2]48.1[2]
Mouse-12[2]115[2]
Rat-7.14[2]194[2]

Note: A higher "% remaining" indicates greater metabolic stability. A longer half-life (t1/2) and a lower intrinsic clearance (CLint) also signify greater stability. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro microsomal stability assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.

In Vitro Microsomal Stability Assay Protocol

1. Purpose: To determine the rate of metabolism of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

2. Materials:

  • Test compounds (isoquinoline analogs)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Positive control compounds (with known metabolic stability, e.g., verapamil, diazepam)

  • Internal standard

  • Acetonitrile or other suitable organic solvent to terminate the reaction

  • Analytical instrumentation: LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry)

3. Procedure:

  • Preparation: A reaction mixture is prepared containing the test compound at a specific concentration (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any formed metabolites, is analyzed by LC-MS/MS to quantify the concentration of the parent compound at each time point.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.

  • The natural logarithm of the percent remaining is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the linear portion of this plot.

  • The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (V * 0.693) / (t1/2 * P) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Processes

To better understand the experimental process and the underlying biological transformations, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Output A Test Compound (Isoquinoline Analog) E Reaction Mixture (Compound + Microsomes + Buffer) A->E B Liver Microsomes B->E C Phosphate Buffer C->E D NADPH Regenerating System G Initiate Reaction (Add NADPH) D->G F Pre-incubation at 37°C E->F F->G H Time-course Incubation (0, 5, 15, 30, 60 min) G->H I Terminate Reaction (Add Cold Solvent + IS) H->I J Centrifuge I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Calculate: - % Remaining - t1/2 - CLint L->M

Caption: Experimental workflow for an in vitro microsomal stability assay.

Metabolic_Pathway cluster_isoquinoline Isoquinoline Analog cluster_metabolism Phase I Metabolism (e.g., in Liver Microsomes) cluster_metabolites Metabolites Parent Parent Compound Oxidation Oxidation Parent->Oxidation CYP Enzymes Hydroxylation Hydroxylation Parent->Hydroxylation CYP Enzymes Demethylation Demethylation Parent->Demethylation CYP Enzymes Metabolite1 Oxidized Metabolite Oxidation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Metabolite3 Demethylated Metabolite Demethylation->Metabolite3

References

Safety Operating Guide

Proper Disposal of Isoquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of isoquinolin-7-amine are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical that requires specific procedures for its disposal. Under no circumstances should this compound or its waste be disposed of down the sink or in standard trash receptacles.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Hazard Profile and Safety Precautions

This compound is classified with multiple hazards, underscoring the need for careful handling.[2][3] Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory when working with this compound.[4][5]

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Skin Corrosion/IrritationH315Causes skin irritation[2][6]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2][6]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Specific target organ toxicity (single exposure)-May cause respiratory irritation[3][6]
Hazardous to the aquatic environment, long-termH412Harmful to aquatic life with long lasting effects[3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory.

1. Waste Segregation:

  • Designate a specific waste container for "Amine Waste" or "Nitrogenous Organic Waste."[5][7]

  • Do not mix this compound waste with other waste streams, such as halogenated solvents, acids, or oxidizers, to prevent potentially hazardous reactions.[5][7]

2. Waste Collection:

  • Solid Waste: Collect pure this compound, contaminated solids (e.g., weighing paper, gloves), and absorbent materials used for spills in a designated, clearly labeled, and sealable solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and clearly labeled liquid waste container.[5] The container should be made of a compatible material (e.g., glass or polyethylene).[7]

  • Contaminated Glassware: Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[1][7] Subsequent rinses can be handled according to standard laboratory procedures for non-hazardous waste.

3. Waste Container Management:

  • All waste containers must be kept tightly sealed when not in use.[5][7]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store waste containers in a designated, well-ventilated, and cool secondary containment area away from heat sources and incompatible materials.[5]

4. Final Disposal:

  • Arrange for the disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemicals.[8]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or commercial absorbent pads.[1][4] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][4]

    • Clean the spill area with a suitable solvent, followed by soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start This compound Waste Generated waste_type Is the waste solid or liquid? start->waste_type solid_waste Collect in labeled 'Amine Solid Waste' container waste_type->solid_waste Solid liquid_waste Collect in labeled 'Amine Liquid Waste' container waste_type->liquid_waste Liquid storage Store container in designated secondary containment area solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or licensed waste disposal company storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.